molecular formula C9H9BrF2O B1393357 3-Ethoxy-2,4-difluorobenzyl bromide CAS No. 1017778-22-1

3-Ethoxy-2,4-difluorobenzyl bromide

Cat. No.: B1393357
CAS No.: 1017778-22-1
M. Wt: 251.07 g/mol
InChI Key: BOXYRQBXOYISBL-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorobenzyl bromide ( 1017778-22-1) is a specialized fluorinated benzyl bromide derivative that serves as a versatile building block in advanced organic synthesis, particularly in the pharmaceutical sector . Its molecular formula is C 9 H 9 BrF 2 O, with a molecular weight of 251.07 g/mol . The compound features a reactive bromomethyl group, which acts as an excellent leaving group, making it a potent benzylating agent for nucleophilic substitution reactions . This reactivity allows researchers to facilely introduce the 3-ethoxy-2,4-difluorobenzyl moiety into more complex molecular architectures. This compound is highly valued in medicinal chemistry for the synthesis and investigation of active pharmaceutical ingredients (APIs) and their related substances. A prominent application is its use in the synthesis of impurities and intermediates of the anti-retroviral drug Dolutegravir . The 2,4-difluorobenzyl fragment is a key structural component in this and other biologically active molecules, where the incorporation of fluorine atoms is known to enhance metabolic stability, lipophilicity, and binding affinity . The compound's structure is designed for further modification; the ethoxy group provides an additional site for chemical manipulation, while the fluorine atoms tune the electronic properties of the aromatic ring . Handling and Safety: This compound is classified as corrosive and causes severe skin burns and eye damage (GHS Hazard Statement H314) . Researchers must use appropriate personal protective equipment and handle the material only in a well-ventilated environment. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-ethoxy-2,4-difluorobenzene
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InChI

InChI=1S/C9H9BrF2O/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXYRQBXOYISBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255947
Record name 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene
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Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-22-1
Record name 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-ethoxy-2,4-difluorobenzene
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Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 3-Ethoxy-2,4-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is paramount. 3-Ethoxy-2,4-difluorobenzyl bromide is a halogenated aromatic compound with potential applications as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an ethoxy group and two fluorine atoms on the benzene ring, alongside a reactive benzyl bromide moiety, necessitates a multi-faceted analytical approach for unambiguous structure elucidation. This guide provides a comprehensive, field-proven methodology for the complete structural determination of this compound, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a mere recitation of techniques, this document delves into the causal relationships behind experimental choices and offers a self-validating framework for each analytical step, ensuring the highest degree of scientific integrity.

Introduction

The confluence of fluoro- and alkoxy-substituents on an aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The benzyl bromide functional group further imbues the molecule with reactivity, making it a valuable intermediate for the introduction of the 3-ethoxy-2,4-difluorobenzyl moiety into a variety of molecular scaffolds. Given its potential utility, a robust and unequivocal method for its structural verification is essential. This guide will systematically detail the synthesis and subsequent analytical workflow for the confirmation of the structure of this compound.

I. Synthesis Pathway

A plausible and efficient synthesis of this compound commences with the ethoxylation of a suitable difluorophenol precursor, followed by a selective benzylic bromination. A common method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator.[1]

A potential synthetic route is as follows:

  • Ethoxylation: 2,4-Difluoro-3-methylphenol can be reacted with an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile) to yield 1-ethoxy-2,4-difluoro-3-methylbenzene.

  • Benzylic Bromination: The resulting 1-ethoxy-2,4-difluoro-3-methylbenzene can then be subjected to radical bromination using N-bromosuccinimide and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, under reflux, to afford the target compound, this compound.[2][3]

Experimental Protocol: Benzylic Bromination of 1-Ethoxy-2,4-difluoro-3-methylbenzene

  • To a solution of 1-ethoxy-2,4-difluoro-3-methylbenzene (1 equivalent) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

II. Spectroscopic Structure Elucidation

A synergistic application of NMR, MS, and IR spectroscopy provides a comprehensive and definitive structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

  • Ethoxy Group: The ethoxy group will exhibit a characteristic triplet for the methyl protons (CH₃) around δ 1.4-1.5 ppm and a quartet for the methylene protons (OCH₂) around δ 4.0-4.2 ppm, with a coupling constant of approximately 7 Hz. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.[5]

  • Benzylic Protons: The benzylic methylene protons (CH₂Br) will appear as a singlet around δ 4.5-4.7 ppm.[6] The electronegative bromine atom causes a significant downfield shift.

  • Aromatic Protons: The two aromatic protons will appear in the region of δ 6.8-7.5 ppm.[7] Due to the fluorine substituents, these protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insights into their chemical environment.

  • Ethoxy Group: The methyl carbon (CH₃) will resonate at approximately δ 15-20 ppm, while the methylene carbon (OCH₂) will be found further downfield at around δ 65-70 ppm due to the attached oxygen.[8][9]

  • Benzylic Carbon: The benzylic carbon (CH₂Br) is expected to appear in the range of δ 30-35 ppm.[6]

  • Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-165 ppm region.[10] The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF) of approximately 240-260 Hz.[11][12] Two-bond (²JCF) and three-bond (³JCF) couplings will also be observed, further confirming the substitution pattern. The carbon attached to the ethoxy group will be shifted downfield, while the carbons ortho and para to the fluorine atoms will also show characteristic shifts.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

  • Chemical Shifts: The chemical shifts of the two fluorine atoms will be in the range of -110 to -140 ppm relative to CFCl₃.[13][14] The exact chemical shifts will be influenced by the other substituents on the ring.

  • Coupling: The two fluorine atoms will likely show coupling to each other (⁴JFF) and to the aromatic protons.

Predicted NMR Data Summary

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
-CH₂Br~4.6 ppm (s)~32 ppm-
-OCH₂CH₃~4.1 ppm (q, J ≈ 7 Hz)~68 ppm-
-OCH₂CH₃~1.4 ppm (t, J ≈ 7 Hz)~16 ppm-
Aromatic H~6.9-7.4 ppm (m)--
Aromatic C-~110-165 ppm (with C-F couplings)-
Aromatic F--~-115 to -135 ppm (m)
B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). For C₉H₉BrF₂O, the molecular ion peaks will be at m/z 250 and 252.

  • Fragmentation Pattern: A common fragmentation pathway for benzyl bromides is the loss of the bromine radical to form a benzyl cation. This cation can then rearrange to the highly stable tropylium ion.[15][16][17][18] Therefore, a prominent peak at m/z 171 (M - Br) corresponding to the [C₉H₉F₂O]⁺ fragment is expected. Further fragmentation of the ethoxy group (loss of ethylene, C₂H₄) could lead to a peak at m/z 143.

Predicted Mass Spectrometry Data

m/z Interpretation
252[M+2]⁺
250[M]⁺
171[M - Br]⁺ (Tropylium ion derivative)
143[M - Br - C₂H₄]⁺
C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethoxy and benzyl groups will be observed in the 2850-3000 cm⁻¹ region.

  • C=C Stretching: Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: Aromatic ether C-O stretching will produce a strong, characteristic absorption band around 1250 cm⁻¹.

  • C-F Stretching: The C-F stretching vibrations will result in strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically around 500-600 cm⁻¹.

Predicted IR Data

Wavenumber (cm⁻¹) Vibrational Mode
~3050-3100Aromatic C-H stretch
~2850-2980Aliphatic C-H stretch
~1500-1600Aromatic C=C stretch
~1250Aryl-O-C stretch
~1100-1300C-F stretch
~500-600C-Br stretch

III. Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow for the comprehensive structure elucidation of this compound.

StructureElucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis via Ethoxylation & Bromination Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Pure Sample MS Mass Spectrometry (EI-MS) Purification->MS Pure Sample IR Infrared Spectroscopy (FTIR) Purification->IR Pure Sample NMR_Data NMR Data: - Proton environments & coupling - Carbon skeleton & C-F coupling - Fluorine environments NMR->NMR_Data MS_Data MS Data: - Molecular Weight (M, M+2) - Fragmentation Pattern MS->MS_Data IR_Data IR Data: - Functional Group Identification IR->IR_Data Final_Structure Confirmed Structure: This compound NMR_Data->Final_Structure Corroboration MS_Data->Final_Structure Corroboration IR_Data->Final_Structure Corroboration

Caption: Workflow for the synthesis and structural elucidation of this compound.

IV. Safety and Handling

Benzyl bromides are lachrymatory and corrosive.[9] this compound is classified as an irritant.[8] Therefore, appropriate safety precautions must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.

V. Conclusion

The definitive structural elucidation of this compound is achieved through a systematic and integrated analytical approach. A plausible synthetic route provides the material for analysis, which is then subjected to a battery of spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collaboratively map the carbon-hydrogen and fluorine framework, while mass spectrometry confirms the molecular weight and key fragmentation patterns. Infrared spectroscopy provides orthogonal confirmation of the functional groups present. By cross-correlating the data from these independent analytical methods, a self-validating and unambiguous structural assignment is achieved, ensuring the high level of scientific rigor required in research and drug development.

References

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  • ResearchGate. (2015). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]

  • Journal of Organic Chemistry. (1968). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide.
  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

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  • Kwan, E. E. (n.d.). Coupling Constants Practice. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) FTIR and Raman spectra of 2,4-difluorobenzonitrile. Retrieved from [Link]

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  • University of Calgary. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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  • Vedantu. (n.d.). Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. Retrieved from [Link]

  • Journal of the American Chemical Society. (1979). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. 101(14), 3891-3896.
  • NIST. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
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Sources

An In-depth Technical Guide to 3-Ethoxy-2,4-difluorobenzyl bromide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of achieving enhanced potency, metabolic stability, and desirable pharmacokinetic profiles. The unique electronic properties of fluorine can profoundly influence a molecule's conformation, lipophilicity, and binding affinity to biological targets. Within this context, highly functionalized aromatic building blocks serve as critical starting materials for the synthesis of complex molecular architectures. 3-Ethoxy-2,4-difluorobenzyl bromide (CAS No. 1017778-22-1) is one such reagent, offering a unique combination of a reactive benzylic bromide handle with a strategically substituted phenyl ring. The presence of two fluorine atoms and an ethoxy group provides a specific electronic and steric profile, making it a valuable tool for researchers engaged in the synthesis of novel therapeutic agents and agrochemicals.

This technical guide provides a comprehensive overview of this compound, including its commercial availability, a detailed plausible synthetic pathway with experimental protocols, its key physicochemical properties, and its potential applications as a versatile intermediate in drug discovery and development.

Physicochemical Properties and Commercial Availability

This compound is a specialized chemical intermediate available from a number of fine chemical suppliers. It is typically supplied as a solid with a high purity, suitable for research and development purposes.

PropertyValueSource
CAS Number 1017778-22-1,
Molecular Formula C₉H₉BrF₂O
Molecular Weight 251.07 g/mol
Physical Form Solid
Hazard Statements Irritant, Causes severe skin burns and eye damage,

Table 1: Key Properties and Identifiers for this compound.

A Plausible Synthetic Pathway

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a robust and logical synthetic route can be constructed from commercially available starting materials based on well-established organic transformations. The proposed pathway involves three key stages:

  • Formation of the Phenolic Precursor: Synthesis of 2,4-difluoro-3-methylphenol via a Sandmeyer-type reaction from a suitable aniline derivative.

  • Etherification: O-alkylation of the phenol via a Williamson ether synthesis to introduce the ethoxy group, yielding 3-Ethoxy-2,4-difluorotoluene.

  • Benzylic Bromination: Radical-mediated bromination of the toluene derivative at the benzylic position using the Wohl-Ziegler reaction to afford the final product.

Synthetic_Pathway A 2,4-Difluoro-3-methylaniline B Arenediazonium Salt A->B 1. NaNO₂, HCl 0-5 °C C 2,4-Difluoro-3-methylphenol B->C 2. H₂O, Δ (Diazotization/ Hydrolysis) D 3-Ethoxy-2,4-difluorotoluene C->D 3. Iodoethane, K₂CO₃ Acetone, Reflux (Williamson Ether Synthesis) E This compound D->E 4. NBS, AIBN CCl₄, Reflux (Wohl-Ziegler Bromination)

Diagram 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The conversion of an aromatic amine to a phenol is a classic transformation achieved through the formation of a diazonium salt, followed by hydrolysis.[1] This method is particularly useful when direct electrophilic substitution of the aromatic ring is challenging.

  • Rationale: The Sandmeyer reaction and related diazotization-hydrolysis sequences provide a reliable method to introduce a hydroxyl group onto an aromatic ring, starting from a readily available aniline.[2][3]

Protocol:

  • To a stirred solution of concentrated hydrochloric acid in water, cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add 2,4-difluoro-3-methylaniline (1.0 eq.) to the cold acid solution.

  • A solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water is added dropwise to the aniline suspension, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, heat a volume of water to boiling.

  • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-difluoro-3-methylphenol. The product can be further purified by column chromatography on silica gel.

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[4][5]

  • Rationale: This reaction is highly efficient for the O-alkylation of phenols. The use of a weak base like potassium carbonate is sufficient to deprotonate the acidic phenol, and a polar aprotic solvent like acetone facilitates the nucleophilic attack of the resulting phenoxide on the electrophilic iodoethane.[6]

Protocol:

  • To a round-bottom flask, add 2,4-difluoro-3-methylphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone (10-15 volumes).

  • To this stirred suspension, add iodoethane (1.2 eq.) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether, wash with 1M sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 3-Ethoxy-2,4-difluorotoluene, which can be purified by distillation or column chromatography if necessary.

The Wohl-Ziegler reaction is a free-radical chain reaction that selectively brominates the allylic or benzylic position of a substrate using N-bromosuccinimide (NBS) in the presence of a radical initiator.[7][8][9]

  • Rationale: This method is the premier choice for introducing a bromine atom at the benzylic position of a toluene derivative. The reaction is initiated by the homolytic cleavage of a radical initiator like AIBN (azobisisobutyronitrile), which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with NBS to form the product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride is traditional, though greener alternatives like acetonitrile are now often used.[10][11]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve 3-Ethoxy-2,4-difluorotoluene (1.0 eq.) in carbon tetrachloride (10 volumes).

  • Add N-bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

  • Heat the mixture to reflux (approximately 77 °C) using a heating mantle or oil bath. The reaction can also be initiated using a UV lamp.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct floats to the surface of the carbon tetrachloride.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Agrochemical Synthesis

While specific examples citing this compound are not prevalent in the public domain, its structural motifs are highly relevant to modern drug design. The 2,4-difluorobenzyl moiety is a key component in several important therapeutic and agrochemical agents.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Core This compound (Electrophilic Building Block) Pharma Nucleophilic Target (e.g., Amine, Thiol, Phenol) Core->Pharma Reaction with Agro Heterocyclic Core (e.g., Pyrazole, Triazole) Core->Agro Reaction with API Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitors, Antivirals) Pharma->API Alkylation (C-N, C-S, C-O bond formation) Fungicide SDHI Fungicides Agro->Fungicide N-Alkylation

Diagram 2: Potential reaction pathways and applications of the title compound.

1. Synthesis of HIV Integrase Inhibitors: The 2,4-difluorobenzyl group is a critical pharmacophore in potent HIV integrase inhibitors such as Dolutegravir.[12][13] this compound could be used to synthesize analogs of these drugs, where the ethoxy group could modulate solubility, metabolic stability, and protein-ligand interactions.

2. Development of Novel Fungicides: The 2,4-difluorophenyl moiety is frequently incorporated into modern fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class.[14] The title compound can be used to alkylate nitrogen-containing heterocyclic cores, such as pyrazoles, to generate novel SDHI candidates. The ethoxy substituent provides an additional vector for structure-activity relationship (SAR) studies.

3. Kinase Inhibitors and Other Therapeutics: The fluorinated phenyl ring is a common feature in a wide array of kinase inhibitors and other targeted therapies.[15] The ability of this compound to act as an electrophile allows for its attachment to various nucleophilic scaffolds, enabling the exploration of new chemical space in the search for potent and selective modulators of biological targets.

Safety and Handling

This compound is a reactive electrophile and should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: The compound is classified as an irritant and can cause severe skin burns and eye damage.[16] Like many benzylic bromides, it is a lachrymator and should be handled with caution to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and highly functionalized building block for chemical synthesis. Its commercial availability, coupled with a plausible and robust synthetic pathway, makes it an accessible tool for researchers. The unique substitution pattern of its aromatic ring suggests significant potential for its application in the development of novel pharmaceuticals and agrochemicals, where the strategic placement of fluorine and alkoxy groups is paramount for achieving desired biological activity and physicochemical properties. As with all reactive intermediates, appropriate safety precautions must be observed during its handling and use.

References

  • Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Method of preparing 2,4-difluoroaniline. (1979). Google Patents.
  • Making Phenols Using Diazotization & Arenediazonium Ions. (2020). YouTube. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of 3,5-difluoroaniline. (1999). Google Patents.
  • Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. (1942). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of 2,3-difluoro-6-nitrophenol. (1993). Google Patents.
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  • The synthetic method of 2,4 difluoro benzene methanamines. (2017). Google Patents.
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2005). Vanderbilt University. Retrieved January 23, 2026, from [Link]

  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. (2023). Organic Letters. Retrieved January 23, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Retrieved January 23, 2026, from [Link]

  • some reactions of diazonium ions. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved January 23, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutor. Retrieved January 23, 2026, from [Link]

  • User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. (2021). Chemistry Europe. Retrieved January 23, 2026, from [Link]

  • Process for synthesizing 2,3-difluoroaniline. (2008). Google Patents.
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Methodological & Application

Application Note & Protocols: O-Alkylation of Phenols using 3-Ethoxy-2,4-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of aryl ethers is a cornerstone of modern medicinal chemistry and materials science. This document provides a detailed technical guide for the O-alkylation of phenols using the versatile reagent, 3-Ethoxy-2,4-difluorobenzyl bromide. We delve into the mechanistic underpinnings of this transformation, grounded in the principles of the Williamson ether synthesis, and present a robust, step-by-step protocol suitable for laboratory execution. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction optimization, troubleshooting, and safety considerations to ensure reliable and reproducible outcomes.

Introduction: The Significance of Aryl Ether Scaffolds

Aryl ethers are privileged structural motifs found in a vast array of biologically active molecules, natural products, and functional materials. The ether linkage provides a stable, yet conformationally flexible, bridge that is critical for tuning a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. The specific reagent, this compound, introduces a substituted benzyl group that is of particular interest in drug discovery. The fluorine atoms can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the ethoxy group provides an additional vector for modifying solubility and polarity.

The alkylation of phenols is a fundamental method for constructing these vital C-O bonds. While several methods exist, the Williamson ether synthesis remains one of the most reliable and widely adopted strategies due to its versatility and straightforward execution.[1] This application note will focus exclusively on this pathway.

Reaction Mechanism: The Williamson Ether Synthesis

The alkylation of a phenol with an alkyl halide, such as this compound, proceeds via the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The mechanism can be dissected into two primary steps:

  • Deprotonation: The weakly acidic phenolic proton is abstracted by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a highly nucleophilic phenoxide anion. The choice of base is critical; stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction forward.[4]

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of this compound. This attack occurs from the backside relative to the leaving group (bromide), leading to the formation of the new carbon-oxygen bond and the displacement of the bromide ion in a single, concerted step.[5][6]

The benzylic nature of the electrophile is advantageous, as the carbon atom is primary and readily accessible, minimizing the potential for the competing E2 elimination side reaction that can plague reactions with more sterically hindered secondary or tertiary halides.[3]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., NaH) Byproduct1 H₂ (gas) or H₂O Product Aryl Ether Product Phenoxide->Product + Alkyl Halide AlkylHalide This compound Byproduct2 NaBr

Figure 1: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of a Model Aryl Ether

This protocol details the synthesis of 1-((3-ethoxy-2,4-difluorobenzyl)oxy)-4-nitrobenzene from 4-nitrophenol as a representative example.

Reagent & Materials Table
ReagentM.W. ( g/mol )EquivalentsAmountCAS No.Notes
4-Nitrophenol139.111.0139 mg (1.0 mmol)100-02-7Starting nucleophile.
This compound251.071.1276 mg (1.1 mmol)N/AElectrophile. Moisture sensitive.
Sodium Hydride (NaH)24.001.229 mg (1.2 mmol)7646-69-760% dispersion in mineral oil. Handle with extreme care.[7]
N,N-Dimethylformamide (DMF)73.09-10 mL68-12-2Anhydrous grade. Polar aprotic solvent.
Ethyl Acetate (EtOAc)88.11-~100 mL141-78-6For extraction and chromatography.
Hexanes--~100 mL110-54-3For chromatography.
Saturated NH₄Cl (aq)--~20 mL12125-02-9For quenching.
Brine--~20 mLN/AFor washing.
Step-by-Step Methodology
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-nitrophenol (139 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) and stir until the phenol is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 29 mg, 1.2 mmol) portion-wise over 5 minutes. Causality Note: Slow addition at 0°C is crucial to control the exothermic reaction and the evolution of hydrogen gas.[5] Stir the resulting yellow-orange solution at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: In a separate vial, dissolve this compound (276 mg, 1.1 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the phenoxide mixture at 0 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-nitrophenol starting material.

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~10 mL) to neutralize any unreacted NaH.

  • Workup - Extraction: Transfer the mixture to a separatory funnel containing deionized water (30 mL). Extract the aqueous phase with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure aryl ether product.[8]

Figure 2: Experimental Workflow for Phenol Alkylation.

Optimization and Troubleshooting

A self-validating protocol anticipates potential issues. The success of this alkylation hinges on several factors that can be tuned for optimal results.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (NaH exposed to moisture).2. Wet solvent or glassware.3. Decomposed alkylating agent.1. Use fresh, unopened NaH. Ensure it is handled under inert gas.2. Flame-dry all glassware. Use anhydrous, sealed solvents.3. Store benzyl bromides under inert gas in a cool, dark place.
C-Alkylation Side Product 1. Use of a less-hindered base or certain solvent systems.2. High reaction temperatures.O-alkylation is generally kinetically favored over C-alkylation.[9][10] Ensure the reaction is not overheated. Using a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF or THF typically favors O-alkylation.
Formation of symmetrical dibenzyl ether The phenoxide acts as a base, deprotonating residual water, which then reacts with the benzyl bromide.Ensure strictly anhydrous conditions.
Difficult Purification Residual DMF in the crude product.During workup, perform multiple aqueous washes (at least 3-4) to thoroughly remove the highly polar DMF before concentration.

Expert Insight - The Role of Phase-Transfer Catalysis: For phenols that are sensitive to very strong bases like NaH, or for scaling up reactions, Phase-Transfer Catalysis (PTC) offers a powerful alternative. In a PTC system (e.g., K₂CO₃ as the base in acetonitrile with a catalytic amount of tetrabutylammonium bromide), the catalyst transports the phenoxide from the solid or aqueous phase into the organic phase to react with the alkyl halide.[11] This method often proceeds under milder conditions and simplifies the workup.[9]

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.[12]

  • This compound: Benzyl bromides are often lachrymators (tear-inducing) and skin irritants. Avoid inhalation of vapors and direct skin contact.[13] It is moisture-sensitive and should be handled under an inert atmosphere.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[7] It is also corrosive. Never work with NaH near water or protic solvents. Use a powder funnel for transfers and destroy any excess NaH by slow, careful addition of isopropanol, followed by methanol, and then water in a controlled manner at 0°C.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is readily absorbed through the skin. It is a suspected teratogen. Avoid all direct contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[12][14]

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Ma, G., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. Retrieved from [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of alkylated phenols by melt crystallization.
  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Separation and recovery of alkylated phenols.
  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

  • PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]

  • ACS Publications. (2006). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]

  • ResearchGate. (2021). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of phenol.

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Application Notes and Protocols: Synthesis of Ethers using 3-Ethoxy-2,4-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzyl Ethers in Medicinal Chemistry

The incorporation of fluorine atoms into metabolically susceptible positions of drug candidates is a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 3-ethoxy-2,4-difluorobenzyl moiety, in particular, offers a unique combination of electronic and steric properties that can be exploited in drug design. The synthesis of ethers from 3-Ethoxy-2,4-difluorobenzyl bromide provides a robust platform for introducing this valuable pharmacophore into a wide range of molecular scaffolds.

Substituted benzyl bromides are frequently used as intermediates in the synthesis of biologically active molecules.[1] The bromine atom is a good leaving group, readily displaced by nucleophiles like alcohols and phenols to form ethers.[1] This reactivity is central to the application of this compound in drug discovery.

Core Synthesis Strategy: The Williamson Ether Synthesis

The primary and most reliable method for the synthesis of ethers from this compound is the venerable Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, wherein an alkoxide or phenoxide ion acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl bromide and displacing the bromide ion.[2]

Mechanistic Insights and Rationale for Reagent Selection

The reaction is initiated by the deprotonation of an alcohol or phenol to form the corresponding alkoxide or phenoxide.[3] This is a critical step as alcohols and phenols are generally not nucleophilic enough to displace the bromide directly.[4] The choice of base for this deprotonation is crucial and depends on the pKa of the alcohol or phenol.

  • For simple aliphatic alcohols and phenols: Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are highly effective.[2]

  • For more sensitive substrates or when milder conditions are required: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[3]

The choice of solvent is also critical to the success of the Williamson ether synthesis. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred as they can solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to participate in the SN2 reaction.[5]

Visualizing the Reaction Pathway

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Alcohol/Phenol (R-OH) RO- Alkoxide/Phenoxide (R-O⁻) ROH->RO- Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->RO- Alkyl_Halide This compound Ether Product Ether RO-->Ether SN2 Attack Alkyl_Halide->Ether

Caption: General workflow of the Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Aryl Ether

This protocol describes a general procedure for the synthesis of an aryl ether using this compound and a substituted phenol. This method is analogous to procedures used for the synthesis of similar ether-containing pharmaceutical intermediates.[1]

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound251.071.0251 mg
Substituted Phenol (e.g., 4-methoxyphenol)124.141.1137 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Dimethylformamide (DMF)--5 mL
Ethyl Acetate--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed
Equipment
  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Addition of Benzyl Bromide: While stirring, add a solution of this compound (1.0 mmol) in 2 mL of DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ether product.

Experimental Workflow Visualization

Experimental_Workflow start Start reagents Combine Phenol and K₂CO₃ in DMF start->reagents add_bromide Add this compound reagents->add_bromide react Heat and Stir (60-80°C, 4-6h) add_bromide->react workup Aqueous Work-up and Extraction react->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Pure Ether Product purify->product

Caption: Step-by-step experimental workflow for ether synthesis.

Safety Precautions

  • This compound is an irritant.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Dimethylformamide (DMF) is a reproductive hazard. Avoid inhalation and skin contact.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete deprotonation of the alcohol/phenol.Use a stronger base (e.g., NaH) or increase the reaction temperature.
Steric hindrance around the nucleophile.This reaction works best with primary and secondary alcohols. Tertiary alcohols may lead to elimination products.
Side Products Elimination reaction (E2) competing with substitution.Use a less hindered base and lower the reaction temperature.
No Reaction Inactive reagents.Ensure the alcohol/phenol and solvent are dry. Check the quality of the benzyl bromide.

Conclusion

The Williamson ether synthesis is a powerful and versatile tool for the incorporation of the 3-ethoxy-2,4-difluorobenzyl moiety into diverse molecular architectures. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base and solvent, researchers can efficiently synthesize a wide array of novel ethers for applications in drug discovery and development. The protocol provided herein serves as a robust starting point for the synthesis of these valuable compounds.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 22, 2026. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Published May 30, 2020. Accessed January 22, 2026. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal. Accessed January 22, 2026. [Link]

  • Shoichet Lab - University of Toronto. Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. University of Toronto. Accessed January 22, 2026. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:431-433.
  • Chemistry LibreTexts. 3.2.3: Preparing Ethers. Chemistry LibreTexts. Published October 4, 2022. Accessed January 22, 2026. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Accessed January 22, 2026. [Link]

  • Dave Explains. Williamson Ether Synthesis. YouTube. Published August 29, 2018. Accessed January 22, 2026. [Link]

  • ResearchGate. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols | Request PDF. ResearchGate. Published August 6, 2025. Accessed January 22, 2026. [Link]

  • Chem-Station. Williamson Ether Synthesis. Chem-Station. Published April 13, 2014. Accessed January 22, 2026. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. Accessed January 22, 2026. [Link]

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The Strategic Incorporation of the 3-Ethoxy-2,4-difluorobenzyl Moiety in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Strategic Fluorination and Alkoxylation in Medicinal Chemistry

In the landscape of contemporary drug design, the deliberate and strategic modification of molecular scaffolds is paramount to enhancing biological activity, optimizing pharmacokinetic profiles, and improving metabolic stability. Among the vast arsenal of chemical tools available to medicinal chemists, the incorporation of fluorine atoms and small alkoxy groups onto aromatic systems has proven to be a particularly fruitful strategy. The 3-Ethoxy-2,4-difluorobenzyl moiety represents a confluence of these beneficial modifications, offering a unique combination of electronic and steric properties.

The difluoro substitution pattern on the benzyl ring significantly alters the electronic nature of the aromatic system, influencing its pKa, lipophilicity, and potential for hydrogen bonding or dipole interactions with a biological target. Furthermore, fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate. The ethoxy group, positioned ortho to one of the fluorine atoms, further modulates these properties. It can introduce a degree of conformational constraint and provide an additional point of interaction within a binding pocket, potentially increasing both potency and selectivity.

This guide provides a comprehensive overview of the application of 3-Ethoxy-2,4-difluorobenzyl bromide as a key building block in medicinal chemistry, with a focus on its use in the synthesis of potent and selective therapeutic agents. While direct, published examples of the use of this specific reagent are limited in publicly available literature, its utility can be confidently inferred from the well-established role of similarly substituted benzyl bromides in the synthesis of high-value drug candidates. This document will present a representative synthetic protocol for the incorporation of the 3-ethoxy-2,4-difluorobenzyl moiety into a medicinally relevant scaffold, exemplified by the synthesis of a putative TRPA1 antagonist.

Chemical Properties and Reactivity of this compound

This compound is a versatile electrophilic reagent, primed for nucleophilic substitution reactions. The benzylic bromine is an excellent leaving group, and its reactivity is further enhanced by the electron-withdrawing nature of the two fluorine atoms on the aromatic ring. This reagent readily participates in SN2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, making it an ideal tool for introducing the 3-ethoxy-2,4-difluorobenzyl group into a diverse array of molecular scaffolds.

PropertyValue
CAS Number 1017778-22-1
Molecular Formula C₉H₉BrF₂O
Molecular Weight 251.07 g/mol
Appearance Solid
Reactivity Electrophilic, susceptible to nucleophilic attack

Application Focus: Synthesis of a Representative TRPA1 Antagonist

The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a well-validated target for the treatment of pain, inflammation, and respiratory disorders.[1] The development of potent and selective TRPA1 antagonists is an active area of research, and many such compounds feature a substituted benzyl moiety as a key pharmacophoric element. The following protocol describes a representative synthesis of a putative TRPA1 antagonist, demonstrating the utility of this compound in this context.

Disclaimer: This protocol is a representative example based on established synthetic methodologies for this class of compounds. It is intended for illustrative purposes due to the limited number of specific, published examples for the title reagent.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Work-up and Purification A Heterocyclic Core (e.g., 4-aminopyrimidine) D N-Alkylated Intermediate A->D 1. B This compound B->D 2. C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D 3. E Reaction Mixture D->E F Aqueous Work-up E->F G Extraction F->G H Column Chromatography G->H I Pure Product H->I caption Synthetic workflow for a putative TRPA1 antagonist.

Caption: Synthetic workflow for a putative TRPA1 antagonist.

Detailed Experimental Protocol

Objective: To synthesize N-(3-ethoxy-2,4-difluorobenzyl)pyrimidin-4-amine, a representative TRPA1 antagonist scaffold.

Materials:

  • 4-Aminopyrimidine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the stirred suspension of 4-aminopyrimidine and potassium carbonate at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate or dichloromethane and methanol to afford the pure N-(3-ethoxy-2,4-difluorobenzyl)pyrimidin-4-amine.

Expected Outcome and Characterization:

The final product is expected to be a solid. Characterization can be performed using standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the presence of the 3-ethoxy-2,4-difluorobenzyl moiety.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

  • Melting Point: To assess the purity of the compound.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 3-ethoxy-2,4-difluorobenzyl group can be rationalized by considering its potential impact on the structure-activity relationship of the target molecule.

Logical Relationship Diagram

SAR A 3-Ethoxy-2,4-difluorobenzyl Moiety B Increased Lipophilicity A->B C Blocked Metabolic Hotspots A->C D Enhanced Target Binding A->D E Improved Membrane Permeability B->E F Increased Metabolic Stability C->F G Higher Potency & Selectivity D->G H Improved Pharmacokinetic Profile E->H F->H G->H caption SAR benefits of the 3-ethoxy-2,4-difluorobenzyl group.

Caption: SAR benefits of the 3-ethoxy-2,4-difluorobenzyl group.

  • Fluorine Atoms: The two fluorine atoms are strong electron-withdrawing groups, which can modulate the acidity of nearby protons and influence the overall electronic properties of the molecule. This can lead to stronger interactions with the target protein. Importantly, the C-F bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly improve the metabolic stability of the compound.

  • Ethoxy Group: The ethoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target. It also introduces steric bulk, which can orient the molecule within the binding pocket to achieve a more favorable binding pose. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of electronic and steric properties, conferred by the difluoro and ethoxy substituents, makes it an attractive reagent for the synthesis of novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic profiles. The representative protocol provided herein for the synthesis of a putative TRPA1 antagonist scaffold illustrates a key application of this reagent in modern drug discovery. As the demand for more effective and safer medicines continues to grow, the strategic use of reagents like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Terrett, J. A., et al. (2024). Recent Advances in the Discovery of Oral TRPA1 Antagonists. ResearchGate. Available at: [Link]

  • Glenmark Pharmaceuticals. (2014). Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study. PR Newswire. Retrieved from [Link]

Sources

The Strategic Role of 3-Ethoxy-2,4-difluorobenzyl Bromide in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Fluorinated Benzyl Halides in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and their substituted alkyl groups into molecular scaffolds is a cornerstone of rational drug design. Fluorinated benzyl bromides, a class of highly valuable reagents, serve as versatile building blocks for the synthesis of a wide array of pharmaceutical intermediates. Their utility stems from the unique electronic properties conferred by fluorine, which can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.[1] Among these, 3-Ethoxy-2,4-difluorobenzyl bromide has emerged as a reagent of particular interest, offering a unique combination of steric and electronic features that medicinal chemists can exploit to fine-tune the properties of novel therapeutic agents.

This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into the chemical rationale behind its use, present detailed, field-proven protocols for its application in key synthetic transformations, and discuss the impact of its distinct substitution pattern on the biological activity of the resulting molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their quest for next-generation therapeutics.

Chemical Properties and Strategic Advantages of the 3-Ethoxy-2,4-difluoro Substitution Pattern

This compound is a solid organic compound with the empirical formula C₉H₉BrF₂O and a molecular weight of 251.07 g/mol .[2] Its structure is characterized by a benzyl bromide moiety, a highly reactive electrophile, adorned with two fluorine atoms at positions 2 and 4, and an ethoxy group at position 3 of the benzene ring. This specific arrangement of substituents is not arbitrary; it is a calculated design that imparts several advantageous properties to the molecule and its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1017778-22-1[3]
Molecular Formula C₉H₉BrF₂O[2]
Molecular Weight 251.07 g/mol [2]
Appearance Solid[2]
SMILES String CCOC1=C(C=CC(CBr)=C1F)F[2]

The primary mechanism of action for benzyl bromides in synthetic chemistry is through nucleophilic substitution, where the bromine atom is displaced by a nucleophile.[4] The reactivity of the benzylic carbon is significantly influenced by the substituents on the aromatic ring.

  • Fluorine Atoms (at C2 and C4): The two electron-withdrawing fluorine atoms play a crucial role in modulating the electrophilicity of the benzylic carbon. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] Fluorine can also engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, thereby enhancing binding affinity and potency.[1]

  • Ethoxy Group (at C3): The ethoxy group, an electron-donating group, can influence the electronic environment of the aromatic ring. Its presence can also provide a handle for further functionalization or serve as a key pharmacophoric feature, contributing to the overall shape and polarity of the molecule, which is critical for target recognition and binding.

This unique electronic interplay, coupled with the steric bulk of the ethoxy group, allows for a high degree of control over the reactivity and selectivity of this compound in synthetic transformations.

Core Application: N-Alkylation of Heterocycles for the Synthesis of Bioactive Molecules

A primary application of this compound is the N-alkylation of nitrogen-containing heterocycles. This reaction is fundamental to the synthesis of a vast number of pharmaceuticals, particularly in the development of kinase inhibitors, anti-infective agents, and other targeted therapies.[6][7] Heterocyclic scaffolds such as pyrazoles, imidazoles, and triazoles are prevalent in many approved drugs, and the substituent on the nitrogen atom often plays a critical role in determining the compound's biological activity.[7]

The general mechanism for the N-alkylation of a heterocycle with this compound proceeds via an Sₙ2 pathway. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the heterocycle, generating a more potent nucleophile that readily attacks the electrophilic benzylic carbon of the benzyl bromide.

Figure 1: General workflow for the N-alkylation of a heterocycle.

Detailed Protocol: Synthesis of a 1-Benzyl-1H-pyrazole Intermediate

While specific examples for this compound are not extensively published, a robust and adaptable protocol can be derived from the well-established N-alkylation of pyrazoles with substituted benzyl bromides. The following protocol for the synthesis of a 1-benzyl-3,5-dimethyl-1H-pyrazole derivative serves as a comprehensive template that can be applied to this compound with minor modifications. This reaction is a key step in the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[8][9]

Materials and Reagents
  • 3,5-Dimethylpyrazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3,5-dimethylpyrazole.

  • Reagent Addition: While stirring the suspension, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Ethoxy-2,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazole.

Expected Outcome and Validation
  • Yield: Typical yields for this type of N-alkylation reaction range from 70-90%.

  • Purity: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal from the pyrazole starting material in the ¹H NMR spectrum and the appearance of the characteristic signals for the 3-ethoxy-2,4-difluorobenzyl group will confirm the successful alkylation.

Application in the Synthesis of Kinase Inhibitors

The 1-benzyl-1H-pyrazole scaffold is a privileged structure in the design of kinase inhibitors.[6][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 3-ethoxy-2,4-difluorobenzyl moiety can be strategically employed to interact with specific residues within the ATP-binding pocket of a target kinase, thereby enhancing the inhibitor's potency and selectivity. The fluorine atoms can form favorable interactions with the hinge region of the kinase, a common binding motif for many inhibitors, while the ethoxy group can occupy a hydrophobic pocket, contributing to the overall binding affinity.

Kinase_Inhibitor_Workflow Start This compound + Heterocyclic Core Step1 N-Alkylation Reaction Start->Step1 Intermediate Pharmaceutical Intermediate (e.g., 1-Benzyl-1H-pyrazole) Step1->Intermediate Step2 Further Functionalization (e.g., Cross-coupling) Intermediate->Step2 Final_Product Final Kinase Inhibitor Drug Candidate Step2->Final_Product

Sources

Application Notes & Protocols: Strategic N-Alkylation of Heterocycles with 3-Ethoxy-2,4-difluorobenzyl bromide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorinated benzyl moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. 3-Ethoxy-2,4-difluorobenzyl bromide is a key building block in this context, serving as a potent electrophile for the N-alkylation of a wide range of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the reaction between this compound and medicinally relevant heterocycles such as imidazoles, pyrazoles, and triazoles. We will dissect the underlying reaction mechanisms, offer detailed, field-proven protocols, and discuss critical parameters such as base and solvent selection that govern reaction success and regioselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of novel molecular entities.

The Reagent: Understanding this compound

This compound is a substituted benzylic halide designed for efficient electrophilic substitution. Its reactivity is a product of its distinct structural features.

  • Benzylic Bromide: The carbon-bromine bond is inherently polarized, rendering the benzylic carbon highly electrophilic. As a leaving group, bromide is exceptionally stable, facilitating nucleophilic attack. Benzylic systems are particularly reactive in nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the transition state through π-electron delocalization.[1][2]

  • Electronic Effects: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which can further enhance the electrophilicity of the benzylic carbon. The ortho-ethoxy group, being electron-donating, modulates this effect and can influence conformational preferences of the molecule.

  • Medicinal Relevance: This specific substitution pattern is frequently found in potent inhibitors and bioactive compounds, including novel antifungal agents.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1017778-22-1[5]
Molecular Formula C₉H₉BrF₂O
Molecular Weight 251.07 g/mol
Appearance Solid
Primary Hazard Corrosive[5]

The Reaction: Principles of Heterocycle N-Alkylation

The reaction of this compound with N-H containing heterocycles is a classic nucleophilic substitution, predominantly proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[6]

The Sₙ2 Mechanism

The core of this transformation involves the lone pair of electrons on a nitrogen atom of the heterocycle acting as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion in a single, concerted step.

  • Causality of Base Selection: The N-H bond in many common heterocycles (e.g., imidazole, pKa ≈ 14.5) is not sufficiently acidic for the neutral molecule to be a potent nucleophile. A base is required to deprotonate the nitrogen, generating a highly nucleophilic anionic species (e.g., an imidazolate).[6] The choice of base is critical:

    • Mild Bases (K₂CO₃, Cs₂CO₃): Often sufficient for many heterocycles. They are heterogeneous in common solvents like acetonitrile, minimizing side reactions.

    • Strong Bases (NaH): Used for less acidic heterocycles. Sodium hydride provides irreversible deprotonation, driving the reaction to completion. However, it requires anhydrous conditions and careful handling.

The Critical Role of the Solvent

Solvent choice directly impacts the reaction rate and outcome by influencing the solubility of reagents and the solvation of charged species.[7]

  • Polar Aprotic Solvents (Recommended): DMF, acetonitrile (ACN), and THF are ideal for Sₙ2 reactions.[1] They can solvate the counter-ion of the base (e.g., K⁺, Na⁺) but do not form a tight solvation shell around the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of attack on the electrophile.[8]

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol should generally be avoided. They form strong hydrogen bonds with the anionic nucleophile, creating a bulky solvation shell that sterically hinders its approach to the electrophile and deactivates it, drastically slowing the Sₙ2 reaction.[9]

Caption: Generalized Sₙ2 mechanism for N-alkylation.

Experimental Protocols & Workflows

The following protocols are robust starting points for the N-alkylation of various heterocyclic systems. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.

Experimental_Workflow A 1. Reagent Setup - Dissolve heterocycle in solvent - Add base B 2. Addition of Electrophile - Add this compound - (Often dropwise at 0 °C or RT) A->B C 3. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS B->C D 4. Work-up - Filter solids - Quench & Extract with organic solvent C->D E 5. Purification - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify (e.g., Column Chromatography) D->E F 6. Characterization - ¹H NMR, ¹³C NMR, MS - Confirm structure and purity E->F

Caption: Standard experimental workflow for N-alkylation.

Protocol 1: N-Alkylation of Imidazole

This protocol uses a mild and reliable base, potassium carbonate, in acetonitrile.[6]

  • Materials: Imidazole, this compound, Anhydrous K₂CO₃, Anhydrous Acetonitrile (ACN).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq).

    • Add anhydrous K₂CO₃ (1.5 - 2.0 eq) and anhydrous acetonitrile to create a slurry (approx. 0.2-0.5 M concentration of imidazole).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add a solution of this compound (1.05 eq) in a small amount of acetonitrile dropwise.

    • Heat the reaction mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Wash the filter cake with additional acetonitrile or ethyl acetate.

    • Concentrate the combined filtrates under reduced pressure.

    • The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: N-Alkylation of Pyrazole

Pyrazoles can present regioselectivity challenges. This protocol is a general starting point, and the product ratio must be determined analytically.

  • Materials: Pyrazole, this compound, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add pyrazole (1.0 eq) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

    • Re-cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 6-18 hours, monitoring by TLC/LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the isomeric products by silica gel column chromatography.

Protocol 3: N-Alkylation of 1,2,3-Triazole

Similar to pyrazoles, unsymmetrical triazoles can yield multiple regioisomers.

  • Materials: 1,2,3-Triazole, this compound, Cesium Carbonate (Cs₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve 1,2,3-triazole (1.0 eq) in anhydrous DMF.

    • Add Cs₂CO₃ (1.2 eq). The higher solubility of Cs₂CO₃ in DMF compared to K₂CO₃ can sometimes improve reaction rates.

    • Stir for 20 minutes at room temperature.

    • Add this compound (1.05 eq) and stir the reaction at room temperature until completion (monitor by TLC/LC-MS, typically 2-8 hours).

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify by silica gel column chromatography.

Characterization and Regioselectivity

Successful N-alkylation is confirmed by standard analytical techniques:

  • ¹H NMR: Appearance of a new singlet in the benzylic region (~5.0-5.5 ppm) corresponding to the -CH₂- group, along with signals for the 3-ethoxy-2,4-difluorophenyl group.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the N-benzylated product.

  • Determining Regioselectivity: For unsymmetrical heterocycles like substituted pyrazoles, distinguishing between N1 and N2 isomers is crucial. Advanced NMR techniques, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), can provide unambiguous structural assignment by showing correlations between the benzylic protons and the specific nitrogen atom they are attached to.[10]

Troubleshooting Guide

Table 2: Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive nucleophile (base not strong enough).2. Poor solvent choice.3. Decomposed starting material.1. Switch to a stronger base (e.g., K₂CO₃ → NaH).2. Ensure a polar aprotic solvent is used under anhydrous conditions.3. Check purity of the benzyl bromide.
Multiple Products 1. Regioisomers in unsymmetrical heterocycles.2. Dialkylation (if possible).3. Side reactions.1. This is often unavoidable; focus on chromatographic separation.2. Use a strict 1:1 stoichiometry of electrophile to nucleophile.3. Lower reaction temperature.
Difficult Purification 1. Residual DMF solvent.2. Products have similar polarity.1. Perform extensive aqueous washes during work-up.2. Try a different chromatography solvent system or consider reverse-phase HPLC.

References

  • D. C. Apperley, A. T. F. Batista, A. C. B. Burtoloso, J. D. G. Correia, A. M. Faisca Phillips, J. A. S. Cavaleiro (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. European Journal of Organic Chemistry. Available at: [Link]

  • D. Selvakumar, S. E. Park, S. H. Hong (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • G. L. Tura, A. Sipos, G. T. Balogh (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]

  • K. D. A. K. T. D. Rathnayake, A. T. G. D. C. Rupasinghe, C. S. A. Hevage (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. Available at: [Link]

  • A. K. Yadav, V. K. Singh (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • N. V. Rostovskii, A. F. Khlebnikov, M. S. Novikov (2021). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. ResearchGate. Available at: [Link]

  • S. G. Ansari, M. A. Ali, S. A. Husain, M. A. Wahab, M. A. Alam, S. H. Woo, M. S. Yar (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. Available at: [Link]

  • Y. Liu, C. Zeng (2023). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Y. M. Yagupol'skii, R. K. Orlova, L. M. Yagupol'skii (1998). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate. PubMed Central. Available at: [Link]

  • S. Z. Moghadam, M. R. Nabid, R. S. Varma (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PubMed. Available at: [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Available at: [Link]

  • S. Fustero, D. Jiménez, J. L. Aceña (2019). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. ResearchGate. Available at: [Link]

  • Y. Li, Y. Liu, X. Zhang, Y. Wang, Z. Miao, F. Meng (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. Available at: [Link]

  • J. Chen, J. Wang, C. Zhu, Y. Zhang, Z. Li (2014). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. ResearchGate. Available at: [Link]

  • L. D. S. de Almeida, C. R. D. Correia (2012). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Catalyst - Chemistry. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available at: [Link]

  • S. R. Reddy, P. Manikyamba (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. Available at: [Link]

  • Google Patents. (1992). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • T. H. Chuang, C. H. Chen, P. H. Lee (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. RSC Publishing. Available at: [Link]

  • S. K. A. Kumar, S. K. G. Kumar, S. K. Kumar, S. K. Kumar, S. K. Kumar (2011). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. PubMed Central. Available at: [Link]

  • University of Otago. (1983). N-Alkylation of imidazoles. Available at: [Link]

  • J. Wu, Z. Qian, Y. Zhang, Q. Yang (2017). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI. Available at: [Link]

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Application Note: Stability and Utility of 3-Ethoxy-2,4-difluorobenzyl (Edf-Bn) Ether as a Robust Alcohol Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Tunable and Robust Protecting Groups

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] Hydroxyl groups, ubiquitous in pharmaceuticals, natural products, and key synthetic intermediates, often require temporary masking to prevent unwanted reactions.[2] Benzyl (Bn) ethers are a cornerstone of alcohol protection strategy, valued for their general stability across a wide range of reaction conditions.[3]

The stability of a benzyl ether can be finely tuned by introducing substituents onto the aromatic ring. Electron-donating groups, such as in the p-methoxybenzyl (PMB) ether, facilitate facile cleavage under acidic or oxidative conditions. Conversely, electron-withdrawing groups are known to enhance stability, particularly towards acidic and oxidative removal.

This application note introduces the 3-ethoxy-2,4-difluorobenzyl (Edf-Bn) ether , a specialized protecting group designed for enhanced stability. By incorporating two strongly electron-withdrawing fluorine atoms and one electron-donating ethoxy group, the Edf-Bn group offers a unique stability profile, rendering it exceptionally robust to acidic and oxidative conditions while remaining cleavable by standard catalytic hydrogenolysis. This guide provides a comprehensive overview of its stability, protocols for its application, and its strategic place in orthogonal protection schemes.

Physicochemical Rationale and Synthesis

The stability of the Edf-Bn ether is rooted in the electronic effects of its aromatic substituents. The two fluorine atoms at the 2- and 4-positions exert a powerful inductive electron-withdrawing effect. This effect is critical in destabilizing the formation of a benzylic carbocation, which is a key intermediate in both acid-catalyzed and oxidative cleavage pathways. While the 3-ethoxy group is electron-donating through resonance, its influence is significantly tempered by the dual fluorine substituents. The net result is a benzyl ether with heightened resistance to cleavage methods that rely on cationic intermediates.

Protocol 1: Protection of a Primary Alcohol with Edf-Bn Ether

The introduction of the Edf-Bn group follows the classical Williamson ether synthesis, a reliable and high-yielding method.[4] This protocol details the protection of a generic primary alcohol (R-CH₂OH) using 3-ethoxy-2,4-difluorobenzyl bromide.

Workflow Diagram: Alcohol Protection

G cluster_reactants Reactants & Reagents cluster_process Process Alcohol R-CH₂OH Deprotonation 1. Deprotonation (0 °C to RT) Alcohol->Deprotonation EdfBnBr This compound SN2 2. Sₙ2 Attack EdfBnBr->SN2 Base NaH (60% in mineral oil) Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->SN2 Alkoxide Intermediate Workup 3. Aqueous Workup & Extraction SN2->Workup Purification 4. Chromatography Workup->Purification Product R-CH₂-O-EdfBn (Protected Alcohol) Purification->Product

Caption: Williamson ether synthesis workflow for alcohol protection.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the alcohol in anhydrous DMF in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction back to 0 °C and add a solution of this compound in a small amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure Edf-Bn protected alcohol.

Stability Profile and Orthogonality

The primary advantage of the Edf-Bn group lies in its unique stability profile, allowing for selective deprotection in the presence of other common protecting groups.

Stability Data Summary
Condition CategoryReagent/ConditionBenzyl (Bn)p-Methoxybenzyl (PMB)3-Ethoxy-2,4-difluoro-benzyl (Edf-Bn)
Strong Acid TFA, CH₂Cl₂, RTLabileVery LabileStable
Lewis Acid BCl₃, CH₂Cl₂, -78 °CCleavedCleavedCleaved
Aqueous Acid 1M HCl, THF, RTStableLabileStable
Strong Base NaH, KOtBuStableStableStable
Organometallics n-BuLi, RMgBrStableStableStable
Hydrogenolysis H₂, 10% Pd/C, EtOHCleavedCleavedCleaved (Slower Rate) [5]
Oxidative DDQ, CH₂Cl₂/H₂OStableCleavedStable
Oxidative CrO₃, Jones ReagentLabileLabileLabile
Analysis of Stability
  • Acid Stability: The Edf-Bn group exhibits exceptional stability towards a wide range of acidic conditions that would readily cleave PMB ethers and potentially harm standard benzyl ethers.[6] The electron-withdrawing fluorine atoms strongly disfavor the formation of the benzylic carbocation necessary for SN1-type cleavage.[7] This makes it an ideal choice for synthetic routes involving acidic hydrolysis of esters or the removal of acid-labile groups like silyl ethers, THP, or MOM.[6]

  • Base and Nucleophile Stability: Like all benzyl ethers, the Edf-Bn group is exceptionally stable to basic and nucleophilic reagents, including hydrides, alkoxides, Grignard reagents, and organolithiums.[6]

  • Oxidative Stability: The de-electronated aromatic ring of the Edf-Bn group makes it highly resistant to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which are specifically used for cleaving electron-rich benzyl ethers like PMB.[8] This orthogonality is a significant strategic advantage. However, it is not stable to harsh, non-selective oxidants like chromium reagents.

  • Reductive Stability: The Edf-Bn group is reliably cleaved by catalytic hydrogenolysis, the standard method for benzyl ether deprotection.[9] Studies on other fluorinated benzyl ethers suggest that the rate of hydrogenolysis may be slower compared to the parent benzyl ether, a factor that should be considered when planning reaction times.[5] This cleavage is orthogonal to acid-labile and base-labile protecting groups.

Deprotection Protocols

Protocol 2: Reductive Cleavage via Catalytic Hydrogenolysis

This is the recommended method for the removal of the Edf-Bn group.

Workflow Diagram: Hydrogenolysis Deprotection

G cluster_reactants Reactants & Reagents cluster_process Process Protected_Alcohol R-CH₂-O-EdfBn Reaction 1. Hydrogenation (RT, 1 atm - 50 psi) Protected_Alcohol->Reaction Catalyst 10% Pd/C Catalyst->Reaction H2_Source H₂ gas (balloon or Parr) H2_Source->Reaction Solvent Ethanol or Ethyl Acetate Solvent->Reaction Filtration 2. Filtration through Celite® Reaction->Filtration Concentration 3. Solvent Evaporation Filtration->Concentration Product R-CH₂OH (Deprotected Alcohol) Concentration->Product Byproduct 3-Ethoxy-2,4-difluorotoluene Concentration->Byproduct

Caption: Workflow for the reductive deprotection of Edf-Bn ethers.

Materials:

  • Edf-Bn protected alcohol (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol% by weight)

  • Ethanol, Methanol, or Ethyl Acetate

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Celite® or another filter aid

Procedure:

  • Dissolve the Edf-Bn protected alcohol in a suitable solvent (e.g., ethanol).

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Securely seal the reaction vessel and purge the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for most cases; higher pressures may be needed for resistant substrates) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. Note that reaction times may be longer than for standard benzyl ethers.

  • Upon completion, carefully purge the vessel with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. The byproduct, 3-ethoxy-2,4-difluorotoluene, is typically volatile and can often be removed under high vacuum.

Conclusion and Strategic Recommendations

The 3-ethoxy-2,4-difluorobenzyl (Edf-Bn) ether is a highly robust protecting group for alcohols, offering significant advantages in syntheses requiring stability towards acidic or mild oxidative conditions. Its clean removal via standard hydrogenolysis ensures its broad applicability.

Key strategic applications include:

  • Protection of alcohols during acidic manipulations: Ideal for reactions involving the removal of Boc, t-butyl ester, silyl, or acetal groups.

  • Orthogonal protection schemes: Can be used in conjunction with PMB ethers, where the PMB group can be selectively removed by oxidation (DDQ) while the Edf-Bn group remains intact.

  • Late-stage synthesis: Its robustness makes it suitable for protecting hydroxyl groups throughout a long synthetic sequence, to be removed only in the final steps.[3]

By understanding the unique stability profile of the Edf-Bn ether, researchers can design more efficient, robust, and higher-yielding synthetic routes for complex molecules in pharmaceutical and materials science research.

References
  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Accessed January 23, 2026. [Link]

  • University of Windsor. "Alcohol Protecting Groups." Accessed January 23, 2026. [Link]

  • Wiley Online Library. "A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols." Accessed January 23, 2026. [Link]

  • ResearchGate. "Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt." Accessed January 23, 2026. [Link]

  • ACS Publications. "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups." Accessed January 23, 2026. [Link]

  • Organic Chemistry Portal. "Benzyl Esters." Accessed January 23, 2026. [Link]

  • Master Organic Chemistry. "Protecting Groups For Alcohols." Accessed January 23, 2026. [Link]

  • Common Organic Chemistry. "Benzyl Protection." Accessed January 23, 2026. [Link]

  • ChemHelpASAP. "synthesis & cleavage of benzyl ethers." YouTube, December 27, 2019. [Link]

  • Evans, P. "Protecting Groups." University of Liverpool. Accessed January 23, 2026. [Link]

  • ACS Publications. "Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis." Accessed January 23, 2026. [Link]

  • ResearchGate. "Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids." Accessed January 23, 2026. [Link]

  • MDPI. "Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids." Accessed January 23, 2026. [Link]

  • NIH National Center for Biotechnology Information. "CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST." Accessed January 23, 2026. [Link]

  • Google Patents. "CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde." Accessed January 23, 2026.
  • Organic Chemistry Portal. "Protective Groups." Accessed January 23, 2026. [Link]

  • Universal Wiser Publisher. "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide." Accessed January 23, 2026. [Link]

  • Universal Wiser Publisher. "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis." Accessed January 23, 2026. [Link]

  • ResearchGate. "Hydrogenolysis of benzyl-protected esters." Accessed January 23, 2026. [Link]

  • Shoichet Lab - University of Toronto. "Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor." Accessed January 23, 2026. [Link]

  • Google Patents. "WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde." Accessed January 23, 2026.
  • ARKIVOC. "Synthesis of a protected 2-ethoxy-3-hydroxyethylfuran and its regioselectivity as a Diels–Alder diene on reaction with." Accessed January 23, 2026. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Ethoxy-2,4-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-Ethoxy-2,4-difluorobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common challenges. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical transformations.

Understanding the Reactivity of this compound

This compound is a versatile reagent in organic synthesis, often employed for the introduction of the 3-ethoxy-2,4-difluorobenzyl group. As a primary benzylic halide, its reactivity is significantly influenced by the substituents on the aromatic ring. The ethoxy group at the 3-position is electron-donating, which can stabilize a developing positive charge on the benzylic carbon, potentially favoring an SN1-like mechanism. Conversely, the two fluorine atoms at the 2- and 4-positions are electron-withdrawing, which can impact the reactivity of the aromatic ring and the benzylic position.

Benzylic halides are prone to nucleophilic substitution, and primary benzylic halides typically favor an SN2 pathway. However, the resonance stabilization of the potential benzylic carbocation can also allow for SN1 reactions, especially with weaker nucleophiles or in polar protic solvents.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Probable Cause 1: Inactive Reagent

This compound, like many benzyl bromides, can degrade over time, especially if exposed to moisture or light. Hydrolysis to the corresponding benzyl alcohol is a common degradation pathway.

Solution:

  • Verify Reagent Quality: Before use, check the purity of the this compound via TLC, GC-MS, or NMR.

  • Purification: If impurities like the corresponding alcohol or benzaldehyde are detected, consider a rapid purification by passing the reagent through a short plug of basic alumina.[3]

  • Proper Storage: Store the reagent in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Probable Cause 2: Inappropriate Reaction Conditions

The choice of base, solvent, and temperature is critical for the success of nucleophilic substitution reactions.

Solution:

  • Base Selection: For O-alkylation or N-alkylation, a suitable base is required to deprotonate the nucleophile.

    • Weakly acidic nucleophiles (e.g., phenols, secondary amines): Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Alcohols: A stronger base like sodium hydride (NaH) may be necessary.

  • Solvent Selection: The solvent can significantly influence the reaction rate and mechanism.

    • For SN2 reactions: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[4]

    • For SN1 reactions: Polar protic solvents like ethanol or water can stabilize the carbocation intermediate.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

Experimental Protocol: General Procedure for O-Alkylation of a Phenol

  • To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1-1.2 eq.) in DMF.

  • Heat the reaction mixture to 50-60 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃Sufficiently basic for phenols, minimizes side reactions.
Solvent Anhydrous DMF, AcetonitrilePromotes SN2 pathway, good solubility for reactants.[4]
Temperature 50-60 °CBalances reaction rate and stability of reactants/products.
Equivalents of Bromide 1.1 - 1.2A slight excess ensures complete consumption of the starting material.
Issue 2: Formation of Side Products

Probable Cause 1: Hydrolysis of the Benzyl Bromide

Trace amounts of water in the reaction mixture can lead to the formation of 3-ethoxy-2,4-difluorobenzyl alcohol.

Solution:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Probable Cause 2: Elimination Reaction

Although less common for primary benzylic halides, the use of a strong, sterically hindered base can promote elimination to form a stilbene derivative, especially at higher temperatures.

Solution:

  • Choice of Base: Avoid strong, bulky bases like potassium tert-butoxide if substitution is the desired outcome.

  • Temperature Control: Maintain a moderate reaction temperature.

Probable Cause 3: Over-alkylation

For nucleophiles with multiple reactive sites (e.g., primary amines), di-alkylation can be a significant side reaction.

Solution:

  • Control Stoichiometry: Use a larger excess of the nucleophile relative to the benzyl bromide.

  • Protecting Groups: If selective mono-alkylation is required, consider using a protecting group strategy.

Troubleshooting Workflow

Caption: A troubleshooting workflow for reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for nucleophilic substitution with this compound?

A: As a primary benzylic halide, the SN2 mechanism is generally favored, especially with strong nucleophiles in polar aprotic solvents.[5] This involves a backside attack by the nucleophile, leading to an inversion of configuration if the benzylic carbon were chiral. However, the resonance-stabilizing ability of the benzene ring can also support an SN1 pathway, particularly with weak nucleophiles or in polar protic solvents that can stabilize the resulting carbocation.[1][2] The electron-donating ethoxy group can further stabilize this carbocation, while the electron-withdrawing fluorine atoms can have a destabilizing effect.[6]

Reaction Mechanism Overview

G cluster_0 SN2 Pathway cluster_1 SN1 Pathway a Nucleophile attacks benzylic carbon b Transition State: Nucleophile and Bromine partially bonded a->b c Product + Bromide ion b->c d Bromide leaves to form a benzylic carbocation e Nucleophile attacks the carbocation d->e f Product e->f

Caption: SN1 and SN2 pathways for nucleophilic substitution.

Q2: How can I improve the reaction rate without increasing the temperature?

A: The use of a phase transfer catalyst (PTC) can significantly accelerate the reaction rate, especially in biphasic systems (e.g., solid-liquid or liquid-liquid).[7][8][9][10] A common PTC is tetrabutylammonium bromide (TBAB). The PTC transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.

Q3: What are the best practices for purifying the product?

A:

  • Work-up: After the reaction, a standard aqueous work-up is usually sufficient to remove inorganic salts and highly polar impurities. If the reaction was conducted in DMF or DMSO, repeated washing with water and brine is necessary to remove these high-boiling solvents.

  • Chromatography: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Q4: Are there any specific safety precautions I should take when working with this compound?

A: Yes, benzyl bromides are lachrymators and can be irritating to the skin, eyes, and respiratory tract. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. [Link]

  • Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

  • Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora. [Link]

  • Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]

  • More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. (2021, October 28). YouTube. [Link]

  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]

  • 13.07: Substitution of benzylic and allylic halides. (2019, June 5). Chemistry LibreTexts. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. [Link]

  • Benzyl iodide prep and purification. (2012, September 21). Sciencemadness.org. [Link]

  • Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. Request PDF. ResearchGate. [Link]

  • Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Request PDF. ResearchGate. [Link]

  • Video: Directing Effect of Substituents: ortho–para-Directing Groups. (2025, May 22). JoVE. [Link]

  • Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. [Link]

  • CN102329192A - Benzyl bromide synthesis method.
  • Help with N-Alkylation gone wrong. Reddit. [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

  • Effect of Allylic Groups on SN2 Reactivity. (2014, June 30). The Journal of Organic Chemistry. [Link]

  • FRIEDEL-CRAFTS ALKYLATION OF ANISOLE AND BENZYL BROMIDE USING ZIF-8 AS AN EFFICIENT CATALYST. ResearchGate. [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025, April 22). PMC - PubMed Central. [Link]

  • BnBr purification via basic alumina? (2016, December 15). Reddit. [Link]

  • US6133468A - Method for preparing substituted benzyl bromides.
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022, February 9). PMC - NIH. [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]

  • Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? (2018, May 26). Quora. [Link]

  • Learning Guide for Chapter 9 - Alkyl Halides I. Utah Tech University. [Link]

  • The Reaction of Benzyl Halides with 2-Nitropropane Carbanion. (2020, April 17). ResearchGate. [Link]

  • CN107098791B - Preparation method of benzyl bromide.
  • Electron-Donating and Electron-Withdrawing Substituents. (2021, July 19). Dummies.com. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024, June 13). PMC - PubMed Central. [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. (2019, June 24). YouTube. [Link]

  • Effect of an electron withdrawing group in a benzyl cation. (2022, August 18). YouTube. [Link]

Sources

Technical Support Center: Managing Reactions of 3-Ethoxy-2,4-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethoxy-2,4-difluorobenzyl bromide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile but sterically demanding reagent into their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The unique substitution pattern of this molecule—with fluoro groups at positions 2 and 4, and an ethoxy group at position 3—presents specific challenges and opportunities that we will explore in detail.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is governed by a combination of steric and electronic effects originating from its substituents.

  • Steric Hindrance: The molecule possesses two ortho-substituents relative to the benzylic bromide: a fluoro group at position 2 and an ethoxy group at position 3. These groups create significant steric bulk around the electrophilic benzylic carbon.[1][2][3] This steric congestion can impede the approach of nucleophiles, particularly in reactions that follow an SN2 pathway, which requires a specific backside attack trajectory.[2][4][5]

  • Electronic Effects:

    • Fluorine Atoms (Inductive and Resonance Effects): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which can slightly increase the electrophilicity of the benzylic carbon. However, they also possess lone pairs that can participate in a weak electron-donating resonance effect (+R).[6] In the case of halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic substitution but influencing the benzylic position as well.[6]

    • Ethoxy Group (Inductive and Resonance Effects): The oxygen atom of the ethoxy group is also electronegative, exerting an inductive pull on the ring's electron density. Conversely, its lone pairs provide a strong electron-donating resonance effect (+R), which increases electron density at the ortho and para positions.[7]

The interplay of these effects makes the benzylic carbon susceptible to nucleophilic attack, but the reaction's success is highly dependent on overcoming the steric barrier.

Q2: How does the substitution pattern affect the stability of potential intermediates?

A2: In reactions that might proceed through an SN1-type mechanism, the stability of the resulting benzylic carbocation is crucial. The 3-ethoxy group, through its resonance effect, can help to stabilize a positive charge at the benzylic position.[8] Conversely, the electron-withdrawing fluoro groups would destabilize such a carbocation. Given that this is a primary benzylic bromide, SN1 pathways are generally less favored than SN2 unless promoted by specific conditions like the use of polar, protic solvents.[9][10]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield in Nucleophilic Substitution (SN2) Reactions

You are attempting to displace the bromide with a nucleophile (e.g., an amine, thiol, or enolate) but observe low conversion of your starting material or a complex mixture of byproducts.

Root Cause Analysis:

The primary culprit is the severe steric hindrance around the benzylic carbon, created by the ortho-fluoro and -ethoxy groups.[1][3] This physically blocks the nucleophile from achieving the necessary geometry for backside attack, thus slowing down or preventing the SN2 reaction.[2][5] Bulky nucleophiles will exacerbate this problem.[11][12]

Troubleshooting Workflow:

start Low S_N2 Yield check_nucleophile Assess Nucleophile Bulk start->check_nucleophile small_nu Small Nucleophile check_nucleophile->small_nu Less Hindered bulky_nu Bulky Nucleophile check_nucleophile->bulky_nu Highly Hindered optimize_conditions Optimize Reaction Conditions small_nu->optimize_conditions bulky_nu->optimize_conditions alternative_reagent Use Alternative Reagent bulky_nu->alternative_reagent increase_temp Increase Temperature optimize_conditions->increase_temp change_solvent Change Solvent optimize_conditions->change_solvent use_catalyst Consider Catalysis optimize_conditions->use_catalyst

Caption: Troubleshooting workflow for low SN2 reaction yields.

Solutions & Protocols:

1. Modifying Reaction Conditions:

  • Increase Temperature: Raising the reaction temperature provides more kinetic energy to the molecules, helping them to overcome the activation energy barrier imposed by steric hindrance.[12] However, monitor for decomposition.

  • Solvent Selection: The choice of solvent is critical.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive.[9]

    • Less Coordinating Solvents: In some cases, a less coordinating solvent might reduce the steric profile of the solvated nucleophile. Experimentation with solvents like THF or 1,4-dioxane may be beneficial.

Table 1: Recommended Starting Conditions for SN2 Reactions

ParameterRecommendationRationale
Solvent Anhydrous DMF or DMSOEnhances nucleophilicity and can help stabilize the transition state.[12]
Temperature 60-100 °C (start at 60 °C)Provides energy to overcome the steric barrier.
Base (if needed) K₂CO₃ or Cs₂CO₃Cesium carbonate is often more effective due to the "cesium effect," which enhances nucleophilicity.
Additives NaI or TBAI (catalytic)Finkelstein reaction conditions: in situ conversion of the bromide to the more reactive iodide.

2. Enhancing Nucleophilicity:

  • Finkelstein Reaction: Introduce a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). This will generate the more reactive 3-ethoxy-2,4-difluorobenzyl iodide in situ, which has a better leaving group and can accelerate the reaction.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using K₂CO₃ in acetonitrile), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, increasing its effective concentration and reactivity.[13]

3. Considering Alternative Mechanisms:

If SN2 approaches fail, particularly with hindered nucleophiles, you might need to explore conditions that favor an SN1-like pathway. This involves generating a transient benzylic carbocation.

  • Lewis Acid Catalysis: A mild Lewis acid could coordinate to the bromine, facilitating its departure. This is an advanced technique and requires careful screening of Lewis acids to avoid side reactions.

  • Polar Protic Solvents: Solvents like water, methanol, or ethanol can stabilize the formation of a carbocation and the leaving group.[14] However, be aware of potential solvolysis products where the solvent acts as the nucleophile.

Issue 2: Failure to Form a Grignard Reagent

You are attempting to prepare the Grignard reagent from this compound and magnesium turnings, but the reaction fails to initiate.

Root Cause Analysis:

Grignard formation can be notoriously difficult to initiate. Several factors related to your specific substrate may be at play:

  • Electronic Effects: Electron-donating groups, like the ethoxy group, can decrease the polarization of the C-Br bond, making oxidative insertion of magnesium more difficult.[15]

  • Surface Passivation: The ethoxy group's oxygen atom could potentially coordinate to the magnesium surface, poisoning it and preventing the reaction.[15]

  • Side Reactions: Benzylic halides are prone to Wurtz-type homocoupling (R-X + Mg → R-R), which can compete with Grignard formation.

Troubleshooting Workflow:

start Grignard Initiation Failure check_reagents Verify Reagent Quality (Dry THF, Fresh Mg) start->check_reagents activation Activate Mg Surface check_reagents->activation entrainment Use Entrainment Reagent check_reagents->entrainment If activation fails iodine Add I₂ crystal activation->iodine dibromoethane Use 1,2-dibromoethane activation->dibromoethane sonication Apply Sonication activation->sonication

Caption: Troubleshooting workflow for failed Grignard reagent formation.

Solutions & Protocols:

1. Standard Activation Procedures:

  • Ensure Anhydrous Conditions: All glassware must be flame-dried, and the solvent (typically THF or diethyl ether) must be rigorously anhydrous.[16]

  • Activate the Magnesium:

    • Mechanical Activation: Crush the magnesium turnings under an inert atmosphere just before use to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension. These will react with the magnesium surface, cleaning it of the passivating oxide layer.[15]

2. Advanced Initiation Techniques:

  • Entrainment: If standard activation fails, use an "entrainment" reagent. This involves adding a more reactive halide, like methyl iodide or benzyl bromide, to initiate the reaction.[15] Once the reaction starts (as evidenced by heat evolution and turbidity), slowly add your this compound.

  • Knochel-Hauser Bases (TMP-MgCl·LiCl): For particularly stubborn cases, consider transmetalation. First, perform a halogen-metal exchange using a strong but non-nucleophilic base like TMP-MgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) to generate the organometallic species. This avoids the direct use of magnesium metal.

Protocol: Grignard Formation via Iodine Activation

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a single crystal of iodine.

  • Add a small portion of anhydrous THF and gently warm the flask until the iodine color disappears.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Maintain a gentle reflux. If the reaction does not start, cease addition and warm the mixture gently or add another small iodine crystal.

  • Once initiated, add the remaining bromide solution at a rate that sustains a gentle reflux.

References

  • Effect on steric hindrance on nucleophiles. (n.d.). Reddit. Retrieved January 23, 2026, from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Steric hindrance. (2013). YouTube. Retrieved January 23, 2026, from [Link]

  • How does steric hindrance affect SN2 reactions? (n.d.). YouTube. Retrieved January 23, 2026, from [Link]

  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Substituent effect of benzyl bromide substrate 2. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). University of Surrey. Retrieved January 23, 2026, from [Link]

  • The Grignard Reagents. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? (n.d.). Reddit. Retrieved January 23, 2026, from [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Solvent Effects in Electrophilic Addition. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. Retrieved January 23, 2026, from [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • The Effect of Substituents on Reactivity. (n.d.). Lumen Learning. Retrieved January 23, 2026, from [Link]

  • Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved January 23, 2026, from [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Steric effects. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

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Technical Support Center: Optimizing Base Selection for 3-Ethoxy-2,4-difluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for reactions involving 3-Ethoxy-2,4-difluorobenzyl bromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of utilizing this versatile reagent. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions, troubleshoot common issues, and ensure the success of your synthetic endeavors.

Section 1: Understanding the Reagent: FAQs

This section addresses fundamental questions about the reactivity of this compound and the critical role of base selection.

Question 1: What type of reactivity should I expect from this compound?

Answer: this compound is a primary benzylic halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1] The benzylic position enhances reactivity due to the stabilization of the SN2 transition state by the adjacent phenyl ring.[2][3][4] The electron-withdrawing fluorine atoms on the aromatic ring can further activate the benzylic carbon towards nucleophilic attack.

You should anticipate clean and efficient substitution with a wide range of nucleophiles, such as phenols (for O-alkylation) and amines (for N-alkylation), provided that appropriate reaction conditions are chosen. Due to its primary nature, competing elimination (E2) reactions are generally not a major concern unless a very strong and sterically hindered base is used.[1]

Question 2: Why is the choice of base so critical in these reactions?

Answer: The base plays a crucial, yet non-spectator, role in reactions with this compound. Its primary function is to deprotonate the nucleophile (e.g., a phenol or an amine) to generate the more reactive conjugate base (a phenoxide or an amide anion), which then acts as the nucleophile in the SN2 reaction.

The choice of base is critical for several reasons:

  • Preventing Side Reactions: The base itself should ideally not be nucleophilic enough to compete with your intended nucleophile and react with the benzyl bromide. Using a strong, but sterically hindered, non-nucleophilic base can mitigate this.[5][6]

  • Ensuring Complete Deprotonation: The strength of the base must be sufficient to deprotonate the nucleophile effectively. This is determined by comparing the pKₐ of the nucleophile to the pKₐ of the conjugate acid of the base. A significant pKₐ difference ensures the equilibrium lies in favor of the deprotonated nucleophile.[1]

  • Solubility and Heterogeneity: The solubility of the base and the resulting salt byproducts can influence reaction rates. In some cases, a heterogeneous mixture with a base like potassium carbonate is sufficient, though reaction times may be longer.[7]

The diagram below illustrates the decision-making process for selecting an appropriate base.

Base_Selection_Logic Start Start: Select Nucleophile (e.g., Phenol, Amine) pKa_Check Is the Nucleophile's pKa significantly lower than the conjugate acid of the base? Start->pKa_Check Base_Strength Select a base whose conjugate acid has a pKa at least 2-3 units higher than the nucleophile. pKa_Check->Base_Strength Yes Bad_Base_Strength Risk: Incomplete Deprotonation Low Yield Solution: Choose a stronger base. pKa_Check->Bad_Base_Strength No Base_Type Is the base sterically hindered and non-nucleophilic? Base_Strength->Base_Type Good_Base Proceed with Reaction: Base is suitable. Base_Type->Good_Base Yes Bad_Base_Type Risk: Competitive Sₙ2 reaction by the base, forming byproducts. Solution: Choose a hindered base (e.g., DBU, DIPEA). Base_Type->Bad_Base_Type No

Caption: A flowchart for selecting a suitable base for your reaction.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Scenario 1: Williamson Ether Synthesis (O-Alkylation of Phenols)

Problem: My reaction is slow or incomplete, and I see a lot of unreacted starting material.

  • Cause 1: Insufficiently Strong Base. The phenoxide may not be forming in a high enough concentration to drive the reaction forward. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness depends on the acidity of the specific phenol.[8] Electron-rich phenols are less acidic and may require a stronger base.

    • Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These will irreversibly deprotonate the phenol, leading to a higher concentration of the nucleophilic phenoxide.[9][10]

  • Cause 2: Poor Solubility of the Base. Potassium carbonate has low solubility in many organic solvents like acetone or acetonitrile.[7] This can lead to slow reaction rates as the reaction is happening at the solid-liquid interface.

    • Solution 1: Switch to a more polar aprotic solvent like DMF or DMSO, which can better solvate the base and reactants.[7]

    • Solution 2: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to help shuttle the phenoxide into the organic phase.

    • Solution 3: Use a more soluble base like cesium carbonate (Cs₂CO₃), which is known to accelerate SN2 reactions.

  • Cause 3: Deactivated Substrate. While unlikely to be the primary issue with this reagent, ensure your starting materials are pure and dry. Water can quench strong bases and hydrolyze the benzyl bromide.

Problem: I am observing C-alkylation in addition to the desired O-alkylation.

  • Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring (typically at the ortho and para positions). C-alkylation is more likely to occur under conditions that favor kinetic control or when the oxygen is sterically hindered.[8]

    • Solution 1: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the phenoxide salt but leave the oxygen anion relatively bare and more nucleophilic, favoring O-alkylation.[8]

    • Solution 2: Ensure a moderate reaction temperature. Higher temperatures can sometimes lead to undesired side reactions.

Scenario 2: N-Alkylation of Amines

Problem: I am getting a mixture of mono- and di-alkylated products.

  • Cause: The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine.

    • Solution 1: Use a slight excess of the amine starting material (1.5 to 2 equivalents). This will statistically favor the mono-alkylation product.

    • Solution 2: Add the this compound slowly to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, reducing the chance of the product reacting further.

    • Solution 3: If possible, perform the reaction at a lower temperature to slow down the rate of the second alkylation.

Problem: The reaction is not proceeding to completion.

  • Cause 1: Base is too weak. For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base may be needed to facilitate the reaction, though often the amine itself can act as the base. The primary role of an added base is to scavenge the HBr byproduct.

    • Solution: Use a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize the HBr formed during the reaction. For less reactive systems, a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.[8]

  • Cause 2: Catalyst Poisoning or Inactivity. While not always necessary, a catalyst can be beneficial.

    • Solution: Add a catalytic amount of sodium iodide or potassium iodide. This will generate the more reactive 3-ethoxy-2,4-difluorobenzyl iodide in situ via the Finkelstein reaction, which can accelerate the rate of substitution.[7]

Section 3: Data and Protocols

Table 1: Comparison of Common Bases for Alkylation Reactions

This table provides a reference for selecting a base based on the pKₐ of its conjugate acid. A higher pKₐ value indicates a stronger base.

BaseFormulaConjugate Acid pKₐ (approx.)TypeCommon Applications & Notes
Potassium CarbonateK₂CO₃10.3InorganicMild base, suitable for acidic phenols. Often used in acetone or DMF. Low solubility can be an issue.
TriethylamineEt₃N10.8AmineOrganic, non-nucleophilic base. Used as an acid scavenger in N-alkylations.
DIPEA (Hünig's Base)i-Pr₂NEt11.0AmineSterically hindered, non-nucleophilic. Excellent for preventing side reactions.[5][6]
DBUC₉H₁₆N₂13.5AmidineStrong, non-nucleophilic organic base. Useful for more challenging deprotonations.[5][6]
Sodium HydroxideNaOH15.7 (of H₂O)InorganicStrong base, but also a strong nucleophile. Can lead to hydrolysis of the benzyl bromide. Use with caution.
Potassium tert-butoxideKOtBu17AlkoxideStrong, sterically hindered base. Good for generating phenoxides. Can promote elimination in some systems.
Sodium HydrideNaH35 (of H₂)HydrideVery strong, non-nucleophilic base. Used for irreversible deprotonation of alcohols and phenols.
Experimental Protocols

These are generalized starting protocols. Optimization of temperature, reaction time, and stoichiometry may be necessary for your specific substrate.

Protocol 1: General Procedure for O-Alkylation of a Phenol

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 1. Dissolve phenol (1.0 eq) in anhydrous DMF (0.2-0.5 M). Prep2 2. Add K₂CO₃ (1.5 eq) or NaH (1.2 eq, 60% in oil) portion-wise at 0 °C (for NaH). Prep1->Prep2 Prep3 3. Stir for 30 min at RT (1 hr for NaH). Prep2->Prep3 React1 4. Add this compound (1.1 eq) dropwise. Prep3->React1 React2 5. Heat to 50-80 °C and monitor by TLC/LC-MS (2-12 h). React1->React2 Workup1 6. Cool to RT, pour into water, and extract with ethyl acetate. React2->Workup1 Workup2 7. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Workup1->Workup2 Workup3 8. Purify by column chromatography (e.g., Hexanes/EtOAc). Workup2->Workup3

Caption: Step-by-step workflow for a typical O-alkylation reaction.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 equivalent) and anhydrous DMF (to make a 0.2 to 0.5 M solution).

  • Add potassium carbonate (1.5 equivalents) and stir the suspension. Alternatively, for less acidic phenols, cool the solution to 0 °C and carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in portions.

  • Allow the mixture to stir at room temperature for 30 minutes (or 1 hour if using NaH, allowing it to warm to room temperature).

  • Add this compound (1.1 equivalents) dropwise via syringe.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Alkylation of an Aniline

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the aniline (1.0 equivalent), this compound (1.1-1.2 equivalents), and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) or DIPEA (1.5 equivalents) in a suitable solvent like acetonitrile or DMF.[6]

  • For less reactive anilines, add a catalytic amount of potassium iodide (0.1 equivalents).[7]

  • Heat the reaction mixture to 60-80 °C and stir vigorously.[6] Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • If using K₂CO₃, filter off the solids. Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with water and extracting with an appropriate organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via flash column chromatography to separate it from any unreacted starting materials or di-alkylated byproduct.

References

  • Reddit User Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Available at: [Link]

  • Okuyama, T., et al. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Poreddy, R., et al. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC. Available at: [Link]

  • University of Wisconsin. (n.d.). pKa Values of Common Bases. Available at: [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Available at: [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. Available at: [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Available at: [Link]

  • Journal of the American Chemical Society. (2008). Origin of the SN2 Benzylic Effect. Available at: [Link]

  • The Journal of Organic Chemistry. (2014). Effect of Allylic Groups on SN2 Reactivity. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Ethoxy-2,4-difluorobenzylated Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple recitation of methods, offering a comparative analysis grounded in practical application and theoretical principles. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, supported by illustrative experimental data and detailed protocols.

The Analytical Challenge: Unraveling the Structure of 3-Ethoxy-2,4-difluorobenzylated Compounds

The structural verification of a 3-ethoxy-2,4-difluorobenzylated product, such as the representative molecule 1-((3-ethoxy-2,4-difluorobenzyl)oxy)naphthalene (henceforth referred to as EDBN ), requires a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the carbon-hydrogen framework and probing the immediate electronic environment of specific nuclei. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool.

  • Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The following sections will delve into a comparative analysis of these techniques, using predicted and literature-derived data for EDBN as a case study.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For a compound like EDBN, a suite of NMR experiments is typically employed.

¹H NMR: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex spin-spin coupling patterns expected in the aromatic region of EDBN, particularly the couplings between protons and fluorine atoms. Deuterated chloroform (CDCl₃) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.

Table 1: Predicted ¹H NMR Data for EDBN in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d1HAr-H (Naphthyl)
~7.79d1HAr-H (Naphthyl)
~7.50m2HAr-H (Naphthyl)
~7.40t1HAr-H (Naphthyl)
~7.35m2HAr-H (Naphthyl)
~7.05td1HAr-H (Difluorobenzyl)
~6.85td1HAr-H (Difluorobenzyl)
5.15s2HO-CH₂-Ar
4.15q2HO-CH₂-CH₃
1.45t3HO-CH₂-CH₃
¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shifts are sensitive to the electronic environment, and the coupling with fluorine atoms provides additional structural confirmation.

Causality in Experimental Choices: Proton-decoupled ¹³C NMR is standard practice to simplify the spectrum to a series of singlets for each unique carbon. However, observing the C-F coupling constants can be highly informative for assigning the fluorinated aromatic carbons.

Table 2: Predicted ¹³C NMR Data for EDBN in CDCl₃

Chemical Shift (δ, ppm)J-Coupling (Hz)Assignment
~160.5d, J(C,F) ≈ 250C-F
~158.0d, J(C,F) ≈ 250C-F
~134.0sAr-C (Naphthyl)
~131.5sAr-C (Naphthyl)
~129.0sAr-C (Naphthyl)
~126.5sAr-C (Naphthyl)
~126.0sAr-C (Naphthyl)
~125.0sAr-C (Naphthyl)
~124.0sAr-C (Naphthyl)
~122.5sAr-C (Naphthyl)
~117.5ddAr-C (Difluorobenzyl)
~112.0ddAr-C (Difluorobenzyl)
~105.0ddAr-C (Difluorobenzyl)
~70.0sO-CH₂-Ar
~65.0sO-CH₂-CH₃
~15.0sO-CH₂-CH₃
¹⁹F NMR: A Direct Window into Fluorine Substitution

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[1] The chemical shifts and coupling patterns provide definitive evidence of the fluorine atoms' positions on the aromatic ring.

Causality in Experimental Choices: ¹⁹F NMR is typically run without proton decoupling to observe the H-F coupling constants, which are invaluable for structural assignment. The large chemical shift dispersion of ¹⁹F NMR means that even subtle differences in the electronic environment of fluorine atoms can be readily observed.[1]

Table 3: Predicted ¹⁹F NMR Data for EDBN in CDCl₃

Chemical Shift (δ, ppm)MultiplicityAssignment
~-115dF-2
~-135dF-4
2D NMR Techniques: Connecting the Pieces

For complex molecules, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning ¹H and ¹³C signals.

  • HSQC: Correlates directly bonded ¹H and ¹³C nuclei.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.

G cluster_nmr NMR Workflow for EDBN 1H_NMR ¹H NMR HSQC HSQC 1H_NMR->HSQC HMBC HMBC 1H_NMR->HMBC 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC 19F_NMR ¹⁹F NMR Structure Final Structure 19F_NMR->Structure Fluorine Positions HSQC->Structure Direct H-C Correlations HMBC->Structure Long-Range H-C Correlations

Caption: NMR workflow for structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[2] For EDBN, this allows for the confirmation of its molecular weight and the investigation of its fragmentation pathways, which can corroborate the proposed structure.

Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and typically produces the protonated molecular ion [M+H]⁺, which directly gives the molecular weight. High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Table 4: Predicted High-Resolution Mass Spectrometry Data for EDBN

m/z (calculated)m/z (observed)Ion FormulaFragmentation Origin
325.1085325.1088[C₂₀H₁₅F₂O₂]⁺[M+H]⁺
157.0248157.0250[C₉H₉F₂O]⁺Benzylic cleavage
143.0546143.0549[C₁₁H₇O]⁺Cleavage of the ether bond
129.0350129.0352[C₈H₅F₂]⁺Loss of the ethoxy group

The fragmentation of ethers in mass spectrometry often involves cleavage of the C-O bond and alpha-cleavage adjacent to the oxygen.[3][4] The presence of the stable naphthyl and benzyl groups influences the fragmentation pattern.

G Molecular_Ion Molecular Ion [M+H]⁺ m/z 325 Fragment_1 Benzylic Cleavage Fragment m/z 157 Molecular_Ion->Fragment_1 Fragment_2 Ether Cleavage Fragment m/z 143 Molecular_Ion->Fragment_2 Fragment_3 Loss of Ethoxy Fragment m/z 129 Molecular_Ion->Fragment_3

Caption: Key fragmentation pathways in MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] For EDBN, FTIR is used to confirm the presence of the ether linkage, the aromatic rings, and the C-F bonds.

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solids and liquids that requires minimal sample preparation. The mid-infrared region (4000-400 cm⁻¹) is scanned as it contains the vibrational frequencies of most organic functional groups.

Table 5: Predicted FTIR Absorption Bands for EDBN

Wavenumber (cm⁻¹)IntensityVibrational Mode
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1620-1580Medium-StrongAromatic C=C stretch
1250-1050StrongC-O-C stretch (ether)
1200-1000StrongC-F stretch

The strong absorption band in the 1250-1050 cm⁻¹ region is characteristic of the C-O-C stretching of the ether group, while the strong bands in the 1200-1000 cm⁻¹ range are indicative of the C-F bonds.[6]

Comparison of Spectroscopic Techniques for the Analysis of 3-Ethoxy-2,4-difluorobenzylated Products

FeatureNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Detailed connectivity, stereochemistry, electronic environmentMolecular weight, elemental formula, substructuresPresence of functional groups
Strengths Unambiguous structure determination, non-destructiveHigh sensitivity, accurate mass determinationFast, non-destructive, minimal sample prep
Limitations Lower sensitivity, can be time-consuming for complex moleculesIsomers can be difficult to distinguish, destructiveProvides limited connectivity information
Typical Sample Amount 1-10 mg< 1 mg< 1 mg
Primary Application Structural ElucidationMolecular Weight Confirmation & Fragmentation AnalysisFunctional Group Identification

Experimental Protocols

NMR Sample Preparation (General Protocol)
  • Sample Weighing: Accurately weigh 5-10 mg of the 3-ethoxy-2,4-difluorobenzylated product.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Insertion: Insert the sample into the NMR spectrometer for analysis.

LC-MS Sample Preparation and Analysis (General Protocol)
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Separation: Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) and elute with a gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

  • Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer equipped with an ESI source in positive ion mode. Acquire data in both full scan mode to determine the molecular weight and in fragmentation mode (MS/MS) to obtain structural information.[3]

FTIR-ATR Analysis (General Protocol)
  • Crystal Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive analysis of 3-ethoxy-2,4-difluorobenzylated products relies on the synergistic use of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. While NMR provides the definitive structural framework, MS confirms the molecular weight and offers fragmentation clues, and FTIR rapidly identifies key functional groups. By understanding the principles behind each technique and the causality of experimental choices, researchers can confidently and efficiently characterize these and other complex molecules, accelerating the pace of discovery in drug development and materials science.

References

  • The Royal Society of Chemistry. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]

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  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • International Journal of Current Science. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and conformational analysis of α,α-difluoroalkyl heteroaryl ethers. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

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  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

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  • Yale University. (n.d.). Fluorine NMR. Retrieved from [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

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Sources

A Comparative Guide to Confirming the Structure of 3-Ethoxy-2,4-difluorobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of fluorinated benzyl derivatives is paramount in drug discovery and materials science. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties. Therefore, unambiguous characterization is not merely a procedural step but a foundational requirement for meaningful research and development. This guide compares the primary analytical methods for the structural confirmation of 3-Ethoxy-2,4-difluorobenzyl derivatives, providing both theoretical grounding and practical, field-tested insights.

A Multi-Faceted Approach to Structural Elucidation

No single technique provides a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography is the gold standard for comprehensive characterization. Each method offers unique and complementary information, and their combined data provide a self-validating system for structural confirmation.

The Analytical Workflow: A Synergistic Approach

The following diagram illustrates the logical flow of a comprehensive structural analysis campaign for a novel 3-Ethoxy-2,4-difluorobenzyl derivative.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Synthesis of 3-Ethoxy-2,4-difluorobenzyl derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Provides connectivity, functional groups MS Mass Spectrometry (EI, ESI) Purification->MS Provides molecular weight, fragmentation pattern XRay Single-Crystal X-ray Crystallography NMR->XRay Confirms proposed structure MS->XRay Confirms molecular formula Final_Structure Confirmed Structure XRay->Final_Structure Unambiguous 3D structure

Caption: Workflow for the structural confirmation of 3-Ethoxy-2,4-difluorobenzyl derivatives.

Comparative Analysis of Key Spectroscopic Techniques

The following table summarizes the expected outcomes and provides a comparative overview of the primary analytical techniques for the structural elucidation of a representative 3-Ethoxy-2,4-difluorobenzyl derivative, such as 3-Ethoxy-2,4-difluorobenzyl bromide.

Analytical Technique Information Provided Expected Data for this compound Strengths Limitations
¹H NMR Spectroscopy Proton environment and connectivity.- Ethoxy group: Triplet (CH₃) and Quartet (CH₂). - Benzyl group: Singlet or doublet (CH₂Br). - Aromatic protons: Complex multiplets due to F-H coupling.Provides detailed information on proton environments and neighboring atoms.Can be complex to interpret for fluorinated compounds due to extensive coupling.
¹³C NMR Spectroscopy Carbon skeleton and functional groups.- Characteristic shifts for ethoxy, benzyl, and aromatic carbons. - Splitting of carbon signals due to C-F coupling.Defines the carbon framework of the molecule.Lower sensitivity than ¹H NMR.
¹⁹F NMR Spectroscopy Fluorine environment and coupling.- Two distinct signals for the two non-equivalent fluorine atoms. - Coupling between the two fluorine atoms and with neighboring protons.Highly sensitive and provides direct information on the fluorine substituents.[1][2]Requires specialized equipment and expertise in interpretation.[1]
Mass Spectrometry (EI) Molecular weight and fragmentation pattern.- Molecular ion peak (M⁺) with characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity).[3][4] - Fragmentation yielding a prominent benzyl cation (m/z = 91 for the non-fluorinated analog).[3][4]Confirms molecular weight and provides clues about structural fragments.Molecular ion may be weak or absent in some cases.
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure.- Precise bond lengths, bond angles, and torsion angles. - Absolute configuration in chiral molecules.The "gold standard" for definitive structural determination.[5]Requires a suitable single crystal, which can be difficult to obtain.[6]

In-Depth Methodologies and Expected Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular connectivity.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides the initial overview of the proton-containing functional groups. The characteristic signals for the ethoxy group (a triplet and a quartet) and the benzylic protons are readily identifiable. The complexity of the aromatic region, with coupling to both other protons and the fluorine atoms, provides crucial information about the substitution pattern.

  • ¹³C NMR: Confirms the carbon backbone. The number of signals indicates the number of unique carbon atoms. The key feature for fluorinated compounds is the splitting of carbon signals due to coupling with fluorine (¹J-CF, ²J-CF, etc.), which directly confirms the points of fluorination.

  • ¹⁹F NMR: This is a highly sensitive technique that directly observes the fluorine atoms.[1][2] For a 2,4-difluoro-substituted ring, two distinct signals are expected. The chemical shifts and coupling constants (J-FF and J-HF) provide unambiguous information about the fluorine environments and their spatial relationships to other atoms.[7]

Illustrative NMR Data for a Structurally Similar Compound: 2,4-Difluorobenzyl bromide

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.36 (m, 1H, Ar-H), 6.86 (m, 1H, Ar-H), 6.81 (m, 1H, Ar-H), 4.47 (s, 2H, CH₂Br).[8]

  • Expected ¹H NMR shifts for this compound: The aromatic signals would be further shifted due to the electron-donating ethoxy group. The ethoxy group would show a triplet around δ 1.4 and a quartet around δ 4.1.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Typical parameters: 128-512 scans, relaxation delay of 1-2 seconds.

    • An external reference standard (e.g., CFCl₃ at 0 ppm) may be used.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming the structure.

Causality Behind Experimental Choices:

  • Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation. For benzyl halides, a characteristic fragmentation is the loss of the halogen to form a stable benzyl cation.[3][4] The presence of bromine is readily identified by the isotopic pattern of the molecular ion (M⁺ and M+2 peaks in an approximate 1:1 ratio).[3]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecule peak [M+H]⁺. This is particularly useful for confirming the molecular weight when the molecular ion is not observed in EI-MS.

Expected Mass Spectrum for this compound:

  • Molecular Ion: Peaks at m/z 250 and 252, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Major Fragment: Loss of the bromine atom would lead to a fragment at m/z 171. Further fragmentation of the ethoxy group would also be expected.

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[3]

  • Instrument Setup:

    • Use a GC-MS or a direct insertion probe.

    • Set the ionization energy to 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic losses.

Single-Crystal X-ray Crystallography

This technique provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[5]

Causality Behind Experimental Choices:

  • Unambiguous Confirmation: X-ray crystallography provides a direct visualization of the molecule, leaving no ambiguity about its structure, provided a suitable crystal can be analyzed.[5][6]

  • Stereochemistry: It is the only technique that can definitively determine the absolute configuration of chiral molecules.

Experimental Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Logical Relationships in Spectroscopic Data

The interpretation of spectroscopic data relies on the logical connections between different pieces of information. The following diagram illustrates how data from different NMR experiments can be integrated to build a complete structural picture.

NMR_Data_Integration NMR_Data b NMR Data ¹H NMR ¹³C NMR ¹⁹F NMR Connectivity Connectivity (COSY, HMBC) NMR_Data:h->Connectivity NMR_Data:c->Connectivity Functional_Groups Functional Groups (Chemical Shifts) NMR_Data:h->Functional_Groups NMR_Data:c->Functional_Groups Fluorine_Environment Fluorine Environment (¹⁹F Shifts, J-Coupling) NMR_Data:f->Fluorine_Environment Proposed_Structure Proposed Structure Connectivity->Proposed_Structure Functional_Groups->Proposed_Structure Fluorine_Environment->Proposed_Structure

Caption: Integration of NMR data for structural elucidation.

Conclusion

The structural confirmation of 3-Ethoxy-2,4-difluorobenzyl derivatives requires a multi-technique approach that leverages the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While each technique provides valuable information, their combined application creates a self-validating system that ensures the highest level of scientific integrity. By understanding the causality behind the choice of each experiment and the logical connections between the resulting data, researchers can confidently and unambiguously determine the structure of these and other novel chemical entities.

References

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • Kobe University. (n.d.). Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. Kobe University Repository. [Link]

  • Journal of Chemical Education. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ACS Publications. [Link]

  • DiMagno, S. G., & Sun, H. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8054-8065. [Link]

  • Quora. (n.d.). How to interpret the 19F NMR spectra. Quora. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. [Link]

  • Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT. Collard Group - Georgia Tech. [Link]

  • ResearchGate. (n.d.). Calculated and experimental 19 F-NMR chemical shifts for hexafluorobenzene derivatives (Ia-b). ResearchGate. [Link]

  • Bell, N. G. A., Smith, A. J. R., & Uhrín, D. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4051-4061. [Link]

  • Oreate AI Blog. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI. [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. ResearchGate. [Link]

  • National Institutes of Health. (2015). New Frontiers and Developing Applications in 19F NMR. PMC. [Link]

  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. RSC. [Link]

  • ACS Chemical Biology. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Publications. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • National Institutes of Health. (2018). Microcrystal Electron Diffraction of Small Molecules. PMC. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Universitat de Barcelona. [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. [Link]

  • SpectraBase. (n.d.). 3-Methoxy-benzylbromide - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

Sources

The 3-Ethoxy-2,4-Difluorobenzyl Moiety: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the biological activity, selectivity, and pharmacokinetic properties of small molecules. The 3-ethoxy-2,4-difluorobenzyl moiety has emerged as a promising pharmacophore, garnering attention for its potential to confer a range of biological effects, from anticancer and antimicrobial to specific enzyme inhibition. The interplay of the ethoxy group's hydrogen bond accepting capability and the electron-withdrawing nature of the difluoro-substituted phenyl ring creates a unique electronic and steric profile that can be exploited in rational drug design.

This guide provides a comparative analysis of the biological activities observed in compounds containing the 3-ethoxy-2,4-difluorobenzyl moiety and structurally related analogues. By examining experimental data from diverse studies, we aim to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential. This document will delve into the causality behind experimental choices and present self-validating protocols to empower researchers in their quest for novel therapeutics.

The Chemical Significance of the 3-Ethoxy-2,4-Difluorobenzyl Scaffold

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties. The 2,4-difluoro substitution pattern on the benzyl ring, in particular, can enhance metabolic stability by blocking potential sites of oxidation and can also influence binding affinity through favorable electrostatic interactions. When combined with a 3-ethoxy group, this moiety presents a distinct combination of lipophilicity and polarity, which can be crucial for membrane permeability and target engagement.

The following diagram illustrates the general approach to synthesizing precursors for compounds containing the 3-ethoxy-2,4-difluorobenzyl moiety, often starting from commercially available substituted fluorobenzenes.

Synthesis_Workflow A 2,4-Difluorobenzaldehyde B Nitration A->B HNO3/H2SO4 C Reduction B->C e.g., Fe/HCl D Introduction of Ethoxy Group C->D Williamson Ether Synthesis (e.g., EtI, base) E Functional Group Interconversion D->E e.g., Reduction of aldehyde to alcohol F 3-Ethoxy-2,4-difluorobenzyl derivative E->F Coupling/Functionalization MTT_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The search for novel antimicrobial agents is of paramount importance due to the rise of drug-resistant pathogens. Compounds containing ethoxy and fluorobenzyl moieties have demonstrated promising antimicrobial properties.

Comparison with Ethoxy-Containing Antimicrobial Agents:

A series of esters derived from 3-ethoxy-4-hydroxybenzaldehyde oxime have been synthesized and evaluated for their in vitro antifungal and antibacterial activities. [1]These studies provide a basis for investigating the antimicrobial potential of compounds with a 3-ethoxy-substituted benzyl ring. The results indicated that compounds with medium-length alkyl chains showed greater activity. [1] Table 2: Antimicrobial Activity of 3-Ethoxy-4-hydroxybenzaldehyde Oxime Esters

Compound (Ester)Fungus (Rhizoctonia bataticola) % Inhibition [1]Bacterium (Staphylococcus aureus) Zone of Inhibition (mm) [1]
Acetate45.210
Propionate55.612
Butyrate68.915
Valerate75.418
Hexanoate82.120
Heptanoate70.316
Octanoate65.814

This data illustrates the contribution of the ethoxy-benzyl core to antimicrobial activity, with variations based on the ester chain length.

The structure-activity relationship suggests that the lipophilicity of the ester chain plays a crucial role in the antimicrobial efficacy. This provides a rationale for designing 3-ethoxy-2,4-difluorobenzyl derivatives with varying side chains to optimize their antimicrobial potential.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus) in a suitable broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibitory Activity

The specific substitution pattern of the 3-ethoxy-2,4-difluorobenzyl moiety makes it an attractive candidate for designing selective enzyme inhibitors. The fluorine atoms can form key interactions within enzyme active sites, while the ethoxy group can influence solubility and binding.

Comparison with Difluorobenzyl Ether Enzyme Inhibitors:

A series of 2,6-difluorobenzyl ether derivatives have been identified as potent and selective inverse agonists of the Retinoid-related orphan receptor gamma t (RORγt), a key therapeutic target for inflammatory diseases. [2]These compounds demonstrated good oral bioavailability in mice. [2]This highlights the potential of the difluorobenzyl ether scaffold in targeting nuclear receptors and other enzymes.

Table 3: RORγt Inverse Agonist Activity of 2,6-Difluorobenzyl Ether Derivatives

Compound IDRORγt Gal4 EC50 (nM) [2]
26 11
29 15
38 18

This data showcases the high potency achievable with the difluorobenzyl ether moiety in enzyme inhibition.

The X-ray co-crystal structure of one of these compounds bound to RORγt revealed that the bulky benzyl ether group induces a conformational change in the protein, creating a new binding pocket. [2]This provides a compelling rationale for exploring 3-ethoxy-2,4-difluorobenzyl derivatives as modulators of other enzymes where such induced-fit mechanisms may be beneficial.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: RORγt)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents: Prepare a reaction buffer, the kinase enzyme (e.g., RORγt), the substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a microplate, add the kinase, the test compound (or vehicle), and the substrate.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a defined period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody in an ELISA format or using a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Pathway cluster_0 Kinase Reaction Kinase Kinase (e.g., RORγt) Product Phosphorylated Substrate Kinase->Product Phosphorylation Substrate Substrate ATP ATP ADP ADP Inhibitor 3-Ethoxy-2,4-difluorobenzyl Derivative (Inhibitor) Inhibitor->Kinase Binds to active site

Caption: Mechanism of kinase inhibition by a competitive inhibitor.

Conclusion and Future Directions

The 3-ethoxy-2,4-difluorobenzyl moiety represents a compelling structural motif for the development of novel therapeutic agents. While direct and extensive research on this specific scaffold is in its early stages, a comparative analysis of structurally related compounds provides strong evidence for its potential across multiple biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

The fluorination pattern is crucial for enhancing metabolic stability and potency, while the ethoxy group can be fine-tuned to optimize pharmacokinetic properties and target engagement. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and evaluate new compounds incorporating this promising moiety.

Future research should focus on the systematic synthesis and screening of a diverse library of 3-ethoxy-2,4-difluorobenzyl derivatives to fully elucidate their structure-activity relationships. In-depth mechanistic studies, including X-ray crystallography of compound-target complexes, will be invaluable in guiding the rational design of next-generation therapeutics. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

  • Ahluwalia, V., Kumar, J., Rana, V. S., Singh, R., Sati, O. P., Walia, S., & Garg, N. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry, 99(5-6), 897-905. [Link]

  • Chen, J., et al. (2020). Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. Molecules, 25(1), 153. [Link]

  • Khan, I., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Online Journal of Case Studies, 12(3). [Link]

  • Vaitkute, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(47), e202402330. [Link]

  • Wang, L., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127433. [Link]

  • Alam, M. S., et al. (2005). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. Journal of Applied Sciences, 5(2), 327-333. [Link]

  • Wnuk, S. F., et al. (1999). Potent inhibitors of human inosine monophosphate dehydrogenase type II. Fluorine-substituted analogues of thiazole-4-carboxamide adenine dinucleotide. Journal of Medicinal Chemistry, 42(20), 4192-4198. [Link]

  • Saeedi, M., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 29(24), 4744. [Link]

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A Senior Application Scientist's Guide to the Kinetic Profile of 3-Ethoxy-2,4-difluorobenzyl Bromide and Its Analogs in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency, scalability, and success of a synthetic route. 3-Ethoxy-2,4-difluorobenzyl bromide is a versatile building block, yet a comprehensive understanding of its reactivity in comparison to other commercially available benzyl bromides is often assumed rather than explicitly detailed. This guide provides an in-depth analysis of the expected kinetic profile of this compound in nucleophilic substitution reactions, grounded in the principles of physical organic chemistry.

Theoretical Framework: Unraveling the Reactivity of Substituted Benzyl Bromides

The reactivity of benzyl bromides in nucleophilic substitution reactions is predominantly governed by the stability of the transition state, which is influenced by the electronic properties of the substituents on the aromatic ring. These reactions can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).

Primary benzylic halides, such as the ones discussed here, can undergo reactions via either pathway, and the operative mechanism is often influenced by the reaction conditions (solvent, nucleophile strength) and the electronic nature of the substituents.

  • SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. The rate-determining step is the initial departure of the leaving group (bromide). Therefore, substituents that stabilize the resulting benzylic carbocation will accelerate the reaction rate. Electron-donating groups (EDGs) enhance the stability of the carbocation through resonance and inductive effects, thus favoring the SN1 pathway.[1][2]

  • SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is sensitive to steric hindrance around the reaction center. Electron-withdrawing groups (EWGs) can slightly accelerate the SN2 reaction by making the benzylic carbon more electrophilic, while EDGs can have a modest retarding effect.

To quantify the electronic influence of substituents, the Hammett equation provides a valuable framework. It relates the rate constants of a series of reactions with substituted benzene derivatives to two parameters: a substituent constant (σ) and a reaction constant (ρ).[3][4] The σ value is a measure of the electronic effect of a substituent, with negative values indicating electron-donating properties and positive values indicating electron-withdrawing properties.

Comparative Analysis of Benzyl Bromide Derivatives

Let's analyze the expected reactivity of this compound in the context of other common benzyl bromides.

Electronic Effects of Substituents on this compound:
  • 3-Ethoxy group: The ethoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect) due to the electronegativity of the oxygen atom. When at the meta position, its resonance effect is diminished, and the inductive effect becomes more prominent.

  • 2,4-Difluoro groups: Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group through induction (-I effect). However, it also possesses lone pairs that can be donated through resonance (+R effect), though this is generally weaker than its inductive pull.

The interplay of these effects in this compound is complex. The two fluorine atoms, particularly the one at the para position, will significantly withdraw electron density from the ring, destabilizing a potential benzylic carbocation. The meta-ethoxy group's electron-donating resonance effect is not directly conjugated with the benzylic position, and its inductive withdrawal will further contribute to the overall electron-deficient nature of the ring.

Qualitative Reactivity Comparison:

The following table provides a qualitative comparison of the expected reactivity of this compound with other commercially available benzyl bromides in a hypothetical nucleophilic substitution reaction. The predicted reactivity is based on the principles discussed above.

ReagentSubstituentsDominant Electronic EffectPredicted Relative Reactivity (SN1)Predicted Relative Reactivity (SN2)
4-Methoxybenzyl bromide4-OCH₃Strong Electron-Donating (Resonance)Very HighLow
Benzyl bromideNoneNeutralModerateModerate
This compound 3-OC₂H₅, 2,4-FStrong Electron-Withdrawing (Inductive)LowHigh
2,4-Difluorobenzyl bromide2,4-FStrong Electron-Withdrawing (Inductive)Very LowVery High
4-Nitrobenzyl bromide4-NO₂Very Strong Electron-WithdrawingExtremely LowExtremely High

This table highlights a crucial point for synthetic chemists: the choice of substituted benzyl bromide can dramatically alter the reaction kinetics and potentially the dominant reaction mechanism. For reactions favoring an SN1 pathway, electron-donating groups at the para position are highly activating. Conversely, for reactions proceeding via an SN2 mechanism, electron-withdrawing groups are expected to enhance reactivity.

Experimental Protocols for Kinetic Studies

To empirically determine the reaction kinetics of this compound and its analogs, the following detailed protocols for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are provided.

Protocol 1: Kinetic Analysis by HPLC

HPLC is a powerful technique for monitoring reaction kinetics as it allows for the separation and quantification of reactants, products, and intermediates over time.[5][6][7]

Materials and Equipment:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Thermostatted reaction vessel

  • Syringes and vials

  • Mobile phase solvents (e.g., acetonitrile, water)

  • Quenching solution (if necessary)

  • Internal standard

Procedure:

  • Method Development: Develop an HPLC method capable of resolving the starting benzyl bromide, the nucleophile, the product, and an internal standard. Optimize the mobile phase composition, flow rate, and detection wavelength.[8]

  • Reaction Setup: In a thermostatted reaction vessel, combine the solvent, nucleophile, and internal standard. Allow the mixture to reach the desired reaction temperature.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of the benzyl bromide derivative. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching (if necessary): Immediately quench the reaction in the aliquot to stop its progress. This can be achieved by rapid cooling or by adding a reagent that consumes one of the reactants.

  • Sample Preparation: Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material, product, and internal standard. Plot the concentration of the starting material and/or product as a function of time. From this data, the reaction order and rate constant can be determined.

Protocol 2: Kinetic Analysis by UV-Visible Spectroscopy

UV-Visible spectroscopy can be a convenient method for monitoring reaction kinetics if there is a significant change in the UV-Vis spectrum as the reaction progresses.[9][10][11][12]

Materials and Equipment:

  • UV-Visible spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Solvent transparent in the desired wavelength range

  • Reactants

Procedure:

  • Spectral Analysis: Obtain the UV-Vis spectra of the starting benzyl bromide and the expected product to identify a wavelength where there is a significant difference in absorbance.

  • Reaction Setup: In a quartz cuvette placed in the thermostatted cell holder of the spectrophotometer, add the solvent and the nucleophile.

  • Blank Measurement: Use this solution to blank the spectrophotometer at the chosen wavelength.

  • Reaction Initiation: Add a known concentration of the benzyl bromide derivative to the cuvette, mix quickly, and immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: Use the Beer-Lambert law to convert the absorbance data to concentration data. Plot the concentration of the monitored species versus time to determine the reaction order and rate constant.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams created using Graphviz illustrate the SN1 and SN2 reaction mechanisms and a general experimental workflow for kinetic studies.

SN1_Mechanism reactant R-X intermediate R+ + X- reactant->intermediate Rate-determining step product R-Nu intermediate->product Fast

Caption: SN1 Reaction Mechanism

SN2_Mechanism reactants Nu- + R-X transition_state [Nu---R---X]δ- reactants->transition_state product Nu-R + X- transition_state->product

Caption: SN2 Reaction Mechanism

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Reagents & Solvents develop_method Develop Analytical Method (HPLC/UV-Vis) prep_reagents->develop_method setup_reaction Set up Thermostatted Reaction develop_method->setup_reaction initiate_reaction Initiate Reaction setup_reaction->initiate_reaction take_samples Take Aliquots at Time Intervals initiate_reaction->take_samples quench_reaction Quench Reaction take_samples->quench_reaction analyze_samples Analyze Samples (HPLC/UV-Vis) quench_reaction->analyze_samples plot_data Plot Concentration vs. Time analyze_samples->plot_data determine_kinetics Determine Rate Law & Rate Constant plot_data->determine_kinetics

Caption: Experimental Workflow for Kinetic Studies

Conclusion

This guide provides a comprehensive framework for understanding and investigating the kinetic profile of this compound and its analogs. By applying the principles of physical organic chemistry, researchers can make informed decisions about reagent selection based on the desired reaction mechanism and rate. The detailed experimental protocols offer a practical starting point for quantifying the reactivity of these important synthetic building blocks, enabling the optimization of reaction conditions and the development of robust and efficient synthetic methodologies. The self-validating nature of these kinetic experiments, where the data directly informs the mechanistic understanding, is a cornerstone of sound scientific practice in drug discovery and development.

References

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022, October 26). Quora. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. [Link]

  • Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. [Link]

  • Method for preparing substituted benzyl bromides. (n.d.).
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  • Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. (2019, February 24). ResearchGate. [Link]

  • Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. (2020, July 15). Newera-spectro. [Link]

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  • A kinetic study of the reactions of atomic bromine with the trimethylbenzenes. (n.d.). [Link]

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  • Hammett equation. (n.d.). Wikipedia. [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022, May 4). Bridgewater College Digital Commons. [Link]

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  • Kinetic studies (a) Kinetic studies of bromination reactions indicate... (n.d.). ResearchGate. [Link]

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  • Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. (n.d.). ResearchGate. [Link]

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  • GOOD LABORATORY PRACTICE for HPLC. (n.d.). [Link]

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  • The synthetic method of 2,4 difluoro benzene methanamines. (n.d.).
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  • HPLC Protocol. (n.d.). iGEM. [Link]

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  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024, June 13). PubMed Central. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3-Ethoxy-2,4-difluorobenzyl bromide: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Ethoxy-2,4-difluorobenzyl bromide. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, delving into the chemical reasoning behind each step to foster a culture of safety and scientific integrity.

Hazard Assessment and Chemical Profile: Understanding the Risks

This compound (CAS No. 1017778-22-1) is a halogenated organic compound whose reactivity is primarily dictated by the benzyl bromide functional group.[1][2] This group makes the molecule a potent lachrymator and a reactive alkylating agent, which is the underlying cause of its significant health hazards.[3][4][5] Proper handling and disposal are not merely procedural; they are a direct response to the inherent chemical risks.

The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[6] It causes severe skin burns, serious eye damage, and may lead to respiratory irritation.[6][7][8] Furthermore, related benzyl bromide compounds are suspected of causing genetic defects, demanding a cautious approach.[7]

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource(s)
CAS Number 1017778-22-1[2]
Molecular Formula C₉H₉BrF₂O[1]
Molecular Weight 251.07 g/mol [1]
Appearance Solid[1]
GHS Hazard Statements H302, H312, H332 (Harmful); H314 (Causes severe skin burns and eye damage); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)[6][9]
Primary Hazards Corrosive, Lachrymator, Irritant[2][3][4][8]
Storage Class 11 (Combustible Solids)[1]

Pre-Disposal Safety Protocol: Engineering a Safe Environment

Before handling the waste, it is imperative to establish a safe working environment. This protocol is a self-validating system designed to mitigate exposure and prevent accidental reactions.

Engineering Controls

All handling of this compound and its associated waste must occur within a certified chemical fume hood.[10] The lachrymatory nature of this compound means that even minute quantities of vapor can cause extreme discomfort and irritation to the eyes and respiratory tract.[4][11] A fume hood provides critical protection by ensuring a constant negative pressure, drawing vapors away from the user.

Personal Protective Equipment (PPE)

The selection of PPE is based on the compound's corrosive and absorptive hazards. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) is mandatory. The following specific PPE is required:

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Nitrile gloves (double-gloved) for incidental contact.Provides a barrier against a corrosive solid that is harmful upon skin contact.[6][12] Double-gloving is a best practice when handling highly hazardous materials.
Eye Protection Safety goggles with side shields or a full-face shield.Protects against splashes and the potent lachrymatory vapors that cause severe eye damage.[4][6]
Lab Coat Flame-resistant lab coat.Protects skin from accidental contact and provides a removable barrier in case of a spill.
Chemical Incompatibility

Benzyl bromides are reactive and must not be mixed with incompatible chemicals in the waste stream.[8] Such mixing can lead to violent reactions, gas evolution, or polymerization. Segregation is a critical, non-negotiable step in the disposal process.

Table 3: Chemical Incompatibilities for this compound Waste

Incompatible ClassExamplesPotential Hazard of Mixing
Strong Oxidizing Agents Nitric acid, perchlorates, permanganatesFire and explosion risk.
Bases Sodium hydroxide, amines, carbonatesViolent exothermic reaction.
Alcohols Methanol, ethanolPotential for reaction and formation of byproducts.
Metals Powdered aluminum, magnesiumCan lead to vigorous or violent reactions.

Source: Adapted from Fisher Scientific SDS and Cornell EHS.[8][13]

Step-by-Step Disposal Procedure

Disposal must be systematic. Every step, from initial collection to final handoff, must be deliberate and documented.

Step 1: Waste Classification

This compound must be disposed of as Halogenated Organic Hazardous Waste . The presence of bromine and fluorine atoms classifies it as halogenated.[14][15] This is the most important classification, as halogenated waste streams are treated differently (typically via high-temperature incineration) than non-halogenated streams and are significantly more costly to dispose of.[16]

Step 2: Waste Segregation and Container Selection

The fundamental rule of chemical waste management is segregation. Never mix halogenated and non-halogenated waste.

WasteSegregation Waste Chemical Waste Generated Decision Does it contain F, Cl, Br, or I? Waste->Decision Halogenated Halogenated Waste Container (e.g., Green Labeled Carboy) Decision->Halogenated  Yes   NonHalogenated Non-Halogenated Waste Container (e.g., Black Labeled Carboy) Decision->NonHalogenated  No  

Caption: Waste Segregation Workflow.

  • Select a Container: Use a designated, chemically compatible container provided by your institution's Environmental Health & Safety (EHS) department. This is typically a high-density polyethylene (HDPE) carboy or bottle.

  • Collect Waste: Collect all waste containing this compound, including contaminated solids (e.g., weighing paper) and rinsate from glassware, in this dedicated Halogenated Organic Waste container.[12]

Step 3: Labeling

Proper labeling is a regulatory requirement under OSHA and the EPA.[17][18] The waste container must be labeled before the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • An accurate list of all components and their approximate percentages.

  • The appropriate hazard pictograms (e.g., Corrosive, Health Hazard, Irritant).

  • The accumulation start date.

Step 4: Storage and Final Disposal

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or the main hazardous waste storage area. The storage area must be secure, well-ventilated, and away from incompatible materials.[19]

Final disposal must be managed through your institution's EHS office or a licensed hazardous waste disposal contractor. [7][8] Never pour chemical waste down the drain or dispose of it in regular trash.[12]

Spill Management Protocol

Accidents require a prepared response. The appropriate action depends on the scale of the spill.

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Small Small Spill (<100 mL) Personnel are trained & equipped Assess->Small  Minor   Large Large Spill (>100 mL) OR Personnel are not comfortable Assess->Large  Major   SmallActions 1. Alert others in the lab. 2. Don PPE. 3. Cover with inert absorbent (vermiculite, sand). 4. Collect into a sealed container for disposal. 5. Decontaminate the area. Small->SmallActions LargeActions 1. Evacuate the immediate area. 2. Alert others and pull the fire alarm if necessary. 3. Close lab doors. 4. Call EHS / Emergency Response. Large->LargeActions

Caption: Spill Response Decision Flowchart.

For a small spill:

  • Alert personnel in the immediate area.

  • Ensure the fume hood is operational.

  • Wearing the appropriate PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or soda ash.[20] Do not use combustible materials like paper towels.

  • Carefully sweep the absorbed material into a designated, sealable container.

  • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Decontaminate the area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.

For a large spill:

  • Evacuate the area immediately.

  • Alert laboratory personnel and your supervisor.

  • If there is a fire or medical emergency, call emergency services.

  • Contact your institution's EHS department for cleanup. Do not attempt to clean up a large spill yourself.

Decontamination and Empty Container Disposal

  • Glassware: Glassware that has come into contact with the chemical should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). Crucially, all three rinses (the "rinsate") must be collected and disposed of as Halogenated Organic Hazardous Waste.

  • Empty Reagent Bottles: An empty bottle is not truly empty and must be disposed of as hazardous waste. Deface the original label, write "EMPTY" on the bottle, and manage it through your EHS department. Some institutions may require a triple rinse (with the rinsate collected as hazardous waste) before disposal.

By adhering to this comprehensive guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • 4-Fluorobenzyl bromide, 97% Material Safety Data Sheet . Cole-Parmer. [Link]

  • Standard Operating Procedure for Use of Halogenated Organic Liquids . Braun Research Group, Northwestern University. [Link]

  • Tear gas . Wikipedia. [Link]

  • Chemical Hazards and Toxic Substances Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Madison. [Link]

  • Chemical Based Neutralization of Neat Chemical Warfare Agents . U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Standard Operating Procedures for Use of Halogenated Solvents . MIT Plasma Science and Fusion Center. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Temarry Recycling. [Link]

  • Chemical Incompatibility Chart . Princeton University Environmental Health & Safety. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Incompatible Chemicals . Utah State University. [Link]

  • Benzyl bromide Safety Data Sheet . Thermo Fisher Scientific. [Link]

  • Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • Methods Used to Destroy Chemical Warfare Agents . Centers for Disease Control and Prevention (CDC). [Link]

  • Incompatible Chemicals . University of St. Andrews. [Link]

  • Benzyl Bromide Hazard Summary . New Jersey Department of Health. [Link]

  • Organic Solvent Waste Disposal Procedure . University of British Columbia. [Link]

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  • 4-Fluorobenzyl bromide . PubChem, National Institutes of Health. [Link]

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A Comprehensive Guide to the Safe Handling of 3-Ethoxy-2,4-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel molecules is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 3-Ethoxy-2,4-difluorobenzyl bromide, a reactive intermediate that demands rigorous safety protocols. Our commitment is to empower you with the knowledge to manage this chemical confidently and safely, ensuring both personal protection and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other benzyl bromides—a class of compounds known for their potent lachrymatory and corrosive properties—necessitates a cautious and well-informed approach.[1][2][3] The guidance provided herein is synthesized from established protocols for analogous compounds and authoritative safety resources.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a hazardous chemical, with GHS pictograms indicating it is corrosive.[4] Based on data from structurally similar fluorinated benzyl bromides, it should be treated as a substance that can cause severe skin burns and eye damage.[5][6] Furthermore, some benzyl bromides are suspected of causing genetic defects.[5] The primary routes of exposure are inhalation, skin contact, and eye contact.

Key Hazards Summary:

Hazard ClassificationDescriptionGHS PictogramAssociated Hazard Statements
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[5][6]CorrosiveH314: Causes severe skin burns and eye damage.[4][5]
Serious Eye Damage A potent lachrymator, causing severe eye irritation and potential for permanent damage.[2]CorrosiveH314: Causes severe skin burns and eye damage.[4][5]
Inhalation Hazard Vapors are irritating to the respiratory tract.[7]May cause respiratory irritation.
Potential Mutagen Some analogous compounds are suspected of causing genetic defects.[5]Health HazardH341: Suspected of causing genetic defects.[5]
Corrosive to Metals May be corrosive to certain metals.[4][5]CorrosiveH290: May be corrosive to metals.[4][5]

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to handle this compound within a well-ventilated area, specifically a certified chemical fume hood.[2][3][8] This engineering control is non-negotiable due to the compound's lachrymatory nature and inhalation hazards. Ensure that the fume hood has a tested and adequate face velocity. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

Body PartRequired PPERationale and Best Practices
Eyes & Face Safety goggles and a full-face shield.[1][11]Due to its severe irritant and corrosive nature, standard safety glasses are insufficient. A full-face shield provides an additional layer of protection against splashes.[11]
Hands Double-gloving with nitrile gloves.[12]While specific breakthrough times for this compound are not available, double-gloving provides an added layer of protection.[12] Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Body A flame-resistant lab coat.[11]A lab coat is essential to protect against skin contact and splashes.[11] Ensure the lab coat is fully buttoned.
Respiratory Use within a chemical fume hood.[2][8]For routine handling, a fume hood provides adequate respiratory protection. In the event of a large spill or ventilation failure, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used by trained emergency responders.[13][14]
Feet Closed-toe shoes.[11][12]To protect against spills and falling objects.

Step-by-Step Handling Protocol

The following workflow is designed to minimize risk at every stage of handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_spill Prepare spill kit prep_hood->prep_spill handle_weigh Weigh chemical in fume hood prep_spill->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Perform reaction under inert atmosphere handle_transfer->handle_reaction cleanup_decon Decontaminate glassware handle_reaction->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_ppe Doff and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A typical workflow for handling this compound.

  • Preparation :

    • Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[12]

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure a spill kit containing an appropriate absorbent material (e.g., dry lime, sand, or soda ash) is readily available.[9]

  • Handling :

    • Conduct all manipulations, including weighing and transferring, within the chemical fume hood.[2][8]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[1][15]

    • Keep the container tightly sealed when not in use.[1]

    • Handle under an inert atmosphere if the reaction is sensitive to moisture.

  • Post-Handling :

    • After completing your work, decontaminate all surfaces and equipment.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling.[1]

Emergency Procedures: Plan for the Unexpected

Spill Response Workflow

G spill Spill Occurs evacuate Evacuate immediate area spill->evacuate alert Alert colleagues and lab supervisor evacuate->alert ppe Don appropriate respiratory protection (if trained and safe to do so) alert->ppe contain Contain the spill with absorbent material (dry lime, sand, soda ash) ppe->contain collect Collect residue into a sealed container contain->collect decon Decontaminate the area collect->decon dispose Dispose of as hazardous waste decon->dispose

Caption: A step-by-step spill response plan.

  • In Case of a Spill :

    • Evacuate the immediate area and alert others.[9]

    • Remove all ignition sources.[9][16]

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For minor spills, and only if you are trained and it is safe to do so, cover the spill with a non-combustible absorbent material like dry lime, sand, or soda ash.[9] DO NOT USE WATER .[9]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][15]

    • Ventilate the area and decontaminate the spill site.

  • First Aid :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

    • Ingestion : Do NOT induce vomiting.[15] Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection :

    • Collect all waste in clearly labeled, sealed, and appropriate containers.[5] Do not mix with other waste streams.[17]

    • Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal.[1] Observe all label safeguards until containers are cleaned.[1]

  • Disposal :

    • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][7]

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Wikipedia. (n.d.). Pepper spray. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzyl Bromide Hazard Summary. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Safety Workspace. (2024). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Organic Syntheses. (2010). Working with Hazardous Chemicals. Retrieved from [Link]

  • Chemical Hazards Emergency Medical Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.